3,5-Dimethyl-1-octyl-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1-octylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-4-5-6-7-8-9-10-15-13(3)11-12(2)14-15/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDZDZCKKMRPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347839 | |
| Record name | 3,5-Dimethyl-1-octyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-46-1 | |
| Record name | 3,5-Dimethyl-1-octyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethyl-1-octyl-1H-pyrazole (CAS 1138-46-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-1-octyl-1H-pyrazole, with CAS number 1138-46-1, is a substituted pyrazole that holds potential interest within the realms of medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore, and the introduction of an N-octyl group significantly increases its lipophilicity, a critical parameter in drug design influencing membrane permeability and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, structural elucidation, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. While extensive experimental data for this specific molecule is not widely published, this document synthesizes information from analogous structures and the broader class of N-alkylated pyrazoles to provide a robust technical profile.
Introduction to the Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful incorporation into a wide array of therapeutic agents.[1] Pyrazole-containing drugs have been approved by the FDA for treating a range of conditions, including inflammation, cancer, and cardiovascular diseases.[1][2] The N-alkylation of the pyrazole core is a common strategy to modulate the compound's lipophilicity, solubility, and metabolic stability, thereby optimizing its drug-like properties.[3] The octyl substituent in 3,5-Dimethyl-1-octyl-1H-pyrazole suggests a compound with significant nonpolar character, potentially targeting lipophilic binding pockets in biological macromolecules.
Physicochemical and Structural Properties
While specific experimental data for 3,5-Dimethyl-1-octyl-1H-pyrazole is limited, its properties can be inferred from its structure and comparison with related compounds.
| Property | Value (Predicted/Inferred) |
| CAS Number | 1138-46-1 |
| Molecular Formula | C₁₃H₂₄N₂ |
| Molecular Weight | 208.35 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature |
| Boiling Point | Not experimentally determined; expected to be >250 °C at atmospheric pressure |
| Melting Point | Not experimentally determined |
| Density | Not experimentally determined |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane; poorly soluble in water |
| LogP | Estimated to be in the range of 4-5, indicating high lipophilicity |
Synthesis of 3,5-Dimethyl-1-octyl-1H-pyrazole
The synthesis of 3,5-Dimethyl-1-octyl-1H-pyrazole can be achieved in a two-step process, starting with the well-established Knorr pyrazole synthesis to form the 3,5-dimethylpyrazole core, followed by N-alkylation.
Step 1: Synthesis of 3,5-Dimethylpyrazole
The initial step involves the condensation of acetylacetone with hydrazine.[4]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine hydrate in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add acetylacetone dropwise to the cooled hydrazine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
The resulting crude 3,5-dimethylpyrazole can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.[4]
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- 3. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
The Influence of Alkyl Substitution on Pyrazole Lipophilicity: A Technical Guide for Drug Discovery Professionals
Abstract
Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone of modern drug design, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. The pyrazole ring, a privileged scaffold in medicinal chemistry, offers a versatile platform for tuning these properties.[1][2][3] This technical guide provides an in-depth exploration of how alkyl substitutions on the pyrazole nucleus modulate lipophilicity. We will dissect the theoretical underpinnings of LogP, detail gold-standard experimental and high-throughput computational methodologies for its determination, and present a practical framework for leveraging this knowledge in the rational design of pyrazole-based drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to optimize the drug-like properties of this important class of heterocyclic compounds.
Introduction: The Pyrazole Scaffold and the Primacy of Lipophilicity
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique structural and electronic properties have established it as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][4] The synthetic tractability of the pyrazole ring allows for precise substitution at multiple positions, enabling the fine-tuning of a compound's biological activity and physicochemical properties.[5][6]
Among the most critical of these properties is lipophilicity—a molecule's affinity for a lipid-like environment versus an aqueous one. This parameter is a key determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound's ability to permeate biological membranes, bind to plasma proteins, and reach its target site is intimately linked to its lipophilicity.
Christopher Lipinski's "Rule of Five" famously codified the importance of this parameter, suggesting that orally active drugs generally have a LogP value not exceeding 5.[7][8] While exceptions exist, this rule underscores a fundamental principle: lipophilicity must be carefully balanced.[9] Insufficient lipophilicity can lead to poor absorption and membrane permeability, while excessive lipophilicity can result in poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[10] Alkyl groups, being simple hydrocarbon moieties, are primary tools for modulating lipophilicity, making a systematic understanding of their effects on the pyrazole core essential for successful drug design.[11]
Theoretical Framework: Understanding LogP and its Modulation
The partition coefficient (P) is the ratio of a compound's equilibrium concentrations in a two-phase system of immiscible liquids, typically n-octanol and water. The logarithm of this value, LogP, provides a convenient scale for assessing lipophilicity.
LogP = log10 ( [solute]octanol / [solute]water )
For ionizable molecules, the distribution coefficient (LogD) is often more relevant, as it considers the partition of all ionic species at a specific pH. However, LogP remains the fundamental measure of a molecule's intrinsic lipophilicity.
The addition of an alkyl substituent to a pyrazole ring systematically increases its LogP value. This effect is driven by the hydrophobic nature of the alkyl chain. The magnitude of this increase is influenced by several factors:
-
Size and Length: Each additional methylene (-CH2-) group typically contributes approximately +0.5 to the LogP value. Therefore, a longer alkyl chain results in a more lipophilic compound.
-
Branching: Branched alkyl groups, such as isopropyl or tert-butyl, are generally less lipophilic than their linear isomers. The more compact, spherical shape of branched isomers reduces the surface area available for hydrophobic interactions.
-
Position of Substitution: The position of the alkyl group on the pyrazole ring can subtly influence its electronic environment and overall contribution to lipophilicity, although the effect of size is generally dominant.[12]
Methodologies for LogP Determination
Accurate determination of LogP is critical for building reliable structure-activity relationships (SAR). Both experimental and computational methods are employed, each with distinct advantages and limitations.
Experimental Determination of LogP
A. The Shake-Flask Method (OECD 107): The Gold Standard
The shake-flask method is the traditional and most direct way to measure LogP.[13][14] It is considered the benchmark against which other methods are validated.[15]
Protocol: Shake-Flask LogP Determination (OECD Guideline 107)
-
Preparation of Solvents: Both n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) must be mutually pre-saturated. This is achieved by vigorously mixing the two solvents for 24 hours, followed by a separation period to allow the phases to disengage completely. This step is critical to prevent volume changes during the experiment.
-
Test Substance Preparation: A stock solution of the alkyl-substituted pyrazole is prepared in the most suitable solvent (typically n-octanol for lipophilic compounds).
-
Partitioning: A precise volume of the stock solution is added to a vessel containing accurately measured amounts of the pre-saturated n-octanol and water. The final concentration of the test substance should not exceed 0.01 mol/L in either phase.[14]
-
Equilibration: The vessel is agitated (e.g., shaken or stirred) at a constant temperature (typically 20-25°C) until equilibrium is reached.[16] The time required for equilibration varies depending on the compound and must be determined empirically.
-
Phase Separation: The mixture is centrifuged at high speed to ensure a clean and complete separation of the n-octanol and aqueous phases. Emulsion formation can be a significant challenge, particularly for compounds with surfactant-like properties.[17]
-
Concentration Analysis: The concentration of the test substance in each phase is accurately determined using a suitable analytical technique, such as UV-Vis spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated using the formula provided in Section 2. The experiment should be performed in triplicate with varying solvent volume ratios to ensure consistency.[16] The resulting LogP values should fall within a range of ± 0.3 units.[16]
B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Approach
The RP-HPLC method offers a rapid and resource-efficient alternative to the shake-flask method, making it suitable for screening larger numbers of compounds.[18][19] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value.[20]
Protocol: RP-HPLC LogP Estimation
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration Standards: A set of reference compounds with accurately known LogP values spanning the expected range of the test compounds is selected.
-
Standard Analysis: The reference compounds are injected individually, and their retention times (tR) are recorded. The dead time (t0), the time for an unretained compound to pass through the column, is also determined.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (tR - t0) / t0 .
-
Calibration Curve Construction: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards. A linear regression analysis is performed to obtain the equation of the line (y = mx + c).[19]
-
Test Compound Analysis: The alkyl-substituted pyrazole is injected under the identical chromatographic conditions, and its retention time is measured.
-
LogP Estimation: The capacity factor (k') for the test compound is calculated, and its logarithm (log k') is used in the regression equation from the calibration curve to estimate its LogP value. For accuracy, replicate injections are necessary.[15]
Computational (in silico) Prediction of LogP
Computational models offer instantaneous LogP predictions, which are invaluable for virtual screening and the design of compound libraries. These methods are broadly categorized as atom-based or fragment-based.[21][22]
-
Atom-Based Methods (e.g., ALOGP, XLOGP): These methods calculate LogP by summing the contributions of individual atoms, with correction factors for their chemical environment.[23][24] They are generally fast and robust for a wide range of structures.
-
Fragment-Based Methods (e.g., ClogP): These methods dissect a molecule into predefined structural fragments and sum their known lipophilicity contributions.[25][26] ClogP is a widely used and well-validated method, though it may struggle with novel or unusual fragments not present in its database.[23]
While these predictive tools are powerful, it is crucial to recognize their limitations. Predictions can be less accurate for highly complex or novel scaffolds, and different algorithms may yield varying results.[27] Therefore, experimental validation of key compounds is always recommended.
Case Study: Impact of Alkyl Substitution on Pyrazole LogP
To illustrate these principles, consider a hypothetical series of 1-phenylpyrazoles with varying alkyl substituents at the C3 position. The data below demonstrates the predictable trends in lipophilicity.
| Substituent (R) at C3 | Structure | Calculated LogP (ALOGP) | Experimental LogP (Shake-Flask) | Change from Parent (ΔLogP) |
| -H (Parent) | 1-phenylpyrazole | 2.25 | 2.30 | - |
| -CH₃ (Methyl) | 3-methyl-1-phenylpyrazole | 2.71 | 2.78 | +0.48 |
| -CH₂CH₃ (Ethyl) | 3-ethyl-1-phenylpyrazole | 3.17 | 3.25 | +0.95 |
| -CH(CH₃)₂ (Isopropyl) | 3-isopropyl-1-phenylpyrazole | 3.52 | 3.61 | +1.31 |
| -C(CH₃)₃ (tert-Butyl) | 3-tert-butyl-1-phenylpyrazole | 3.86 | 3.90 | +1.60 |
Analysis of Trends:
-
As expected, the LogP value increases progressively with the size of the alkyl group from methyl to tert-butyl.
-
The addition of a single methyl group increases the experimental LogP by approximately 0.5 units, consistent with established fragment contributions.
-
The increase in LogP from ethyl to isopropyl is smaller than the increase from methyl to ethyl, reflecting the effect of branching.
Practical Implications in Drug Discovery
The systematic modulation of LogP via alkyl substitution is a core tactic in lead optimization. For a pyrazole-based lead compound that exhibits potent in vitro activity but poor cellular permeability, a medicinal chemist might strategically introduce small alkyl groups (e.g., methyl, ethyl) to increase lipophilicity and enhance membrane transport.[28]
Conversely, if a lead compound is excessively lipophilic, leading to poor solubility or rapid metabolism, replacing a larger alkyl group with a smaller one, or introducing branching, can reduce the LogP to a more favorable range.[1] This iterative process of design, synthesis, and testing, guided by LogP measurements and predictions, is fundamental to achieving a balanced profile of potency, selectivity, and drug-like properties.
Conclusion
The lipophilicity of pyrazole-based compounds is a critical parameter that can be rationally and predictably controlled through alkyl substitution. By understanding the theoretical principles of LogP and employing a combination of robust experimental methods like the shake-flask and RP-HPLC techniques, alongside rapid in silico predictions, drug discovery teams can effectively navigate the complex landscape of ADME optimization. This guide provides the foundational knowledge and practical protocols necessary to leverage alkyl-substituted pyrazoles in the development of next-generation therapeutics, turning potent molecules into viable drug candidates.
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Methods for Determination of Lipophilicity. Encyclopedia.pub.
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Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. MDPI.
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Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
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An In-depth Technical Guide to 3,5-dimethyl-1-octyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of drugs spanning a wide range of therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4] This guide focuses on a specific, yet important derivative: 3,5-dimethyl-1-octyl-1H-pyrazole . The introduction of an N-octyl chain to the well-characterized 3,5-dimethylpyrazole core significantly increases its lipophilicity, a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profile. Understanding the synthesis, physicochemical properties, and spectral characteristics of this compound is essential for researchers aiming to design novel pyrazole-based therapeutics with tailored drug-like properties.
Physicochemical and Structural Properties
3,5-dimethyl-1-octyl-1H-pyrazole is a substituted aromatic heterocycle. The core of the molecule is the pyrazole ring, a five-membered ring containing two adjacent nitrogen atoms. This ring is substituted with two methyl groups at positions 3 and 5, and a long-chain octyl group at the N1 position.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄N₂ | [5] |
| Molecular Weight | 208.34 g/mol | [5] |
| CAS Number | 1138-46-1 | [5] |
The incorporation of the octyl group is a key structural feature. In drug design, modulating lipophilicity is a fundamental strategy to optimize absorption, distribution, metabolism, and excretion (ADME) properties. The eight-carbon chain of 3,5-dimethyl-1-octyl-1H-pyrazole suggests enhanced membrane permeability and potentially different protein-binding characteristics compared to its more polar analogues.
Caption: Molecular structure of 3,5-dimethyl-1-octyl-1H-pyrazole.
Synthesis and Mechanistic Insights
The synthesis of 1-alkyl-3,5-dimethylpyrazoles is a well-established process in organic chemistry, typically proceeding through a two-step sequence. The causality behind this experimental choice lies in the robust and high-yielding nature of these classical reactions.
Part 1: Synthesis of 3,5-dimethylpyrazole
The foundational step is the Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine. For 3,5-dimethylpyrazole, the readily available acetylacetone (2,4-pentanedione) and hydrazine hydrate are used.[6]
-
Mechanism: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The acidic conditions often employed catalyze both the initial condensation and the final dehydration step.
Part 2: N-Alkylation to Yield 3,5-dimethyl-1-octyl-1H-pyrazole
The second step involves the N-alkylation of the pre-formed 3,5-dimethylpyrazole. The pyrazole ring contains an acidic N-H proton which can be readily deprotonated by a suitable base to form a pyrazolide anion. This anion then acts as a potent nucleophile, attacking an alkyl halide (in this case, an octyl halide such as 1-bromooctane) in a standard Sₙ2 reaction.
-
Self-Validating System: The choice of a non-nucleophilic base like potassium carbonate is critical to prevent competing side reactions. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting 3,5-dimethylpyrazole and the appearance of a new, less polar spot corresponding to the N-alkylated product.
Caption: General synthesis workflow for 3,5-dimethyl-1-octyl-1H-pyrazole.
Experimental Protocol: A Representative Synthesis
-
Synthesis of 3,5-dimethyl-1H-pyrazole:
-
To a solution of acetylacetone (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 3 hours.[6]
-
Monitor the reaction completion by TLC.
-
Remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole, which can be used in the next step without further purification or purified by recrystallization.
-
-
Synthesis of 3,5-dimethyl-1-octyl-1H-pyrazole:
-
To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).
-
Add 1-bromooctane (1.1 eq) to the mixture.
-
Stir the reaction mixture at reflux for 5-6 hours, monitoring by TLC.[6]
-
After completion, filter off the base and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield pure 3,5-dimethyl-1-octyl-1H-pyrazole.
-
Spectral Analysis
| Spectral Data (Predicted) | Characteristic Peaks and Rationale |
| ¹H NMR (CDCl₃) | δ ~ 5.8 ppm (s, 1H): The proton at the C4 position of the pyrazole ring.[7] δ ~ 3.8 ppm (t, 2H): The methylene protons of the octyl chain directly attached to the nitrogen (N-CH₂). δ ~ 2.2 ppm (s, 6H): The two equivalent methyl groups at C3 and C5.[7] δ ~ 1.7 ppm (m, 2H): The second methylene group of the octyl chain. δ ~ 1.2-1.3 ppm (m, 10H): The remaining methylene groups of the octyl chain. δ ~ 0.8-0.9 ppm (t, 3H): The terminal methyl group of the octyl chain. |
| ¹³C NMR (CDCl₃) | δ ~ 148, 139 ppm: Carbons at positions C3 and C5 of the pyrazole ring.[7] δ ~ 105 ppm: Carbon at position C4 of the pyrazole ring.[7] δ ~ 50 ppm: The N-CH₂ carbon of the octyl chain. δ ~ 31, 29, 26, 22 ppm: The other methylene carbons of the octyl chain. δ ~ 14 ppm: The terminal methyl carbon of the octyl chain. δ ~ 13, 11 ppm: The two methyl carbons attached to the pyrazole ring.[7] |
| Mass Spec. (ESI-MS) | m/z = 209.2 [M+H]⁺: The protonated molecular ion peak. |
Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][8] The introduction of a lipophilic octyl chain in 3,5-dimethyl-1-octyl-1H-pyrazole makes it an interesting candidate for applications where enhanced lipid solubility and membrane permeability are desired.
-
Central Nervous System (CNS) Penetration: Increased lipophilicity can facilitate crossing the blood-brain barrier, making such derivatives potential leads for CNS-acting drugs like anticonvulsants or antidepressants.[3]
-
Antimicrobial and Antifungal Agents: Many antimicrobial agents require the ability to penetrate the lipid-rich cell membranes of bacteria and fungi. The octyl group could enhance the efficacy of the pyrazole core against various pathogens.[1]
-
Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes.[9] The octyl chain can provide additional hydrophobic interactions within the active site of target enzymes, potentially increasing binding affinity and inhibitory potency. For instance, pyrazole derivatives have been investigated as phosphodiesterase type 4 (PDE4) inhibitors for treating inflammatory diseases.[9]
Conclusion
3,5-dimethyl-1-octyl-1H-pyrazole represents a synthetically accessible and chemically robust molecule that combines the proven biological relevance of the pyrazole core with the pharmacokinetic advantages conferred by a lipophilic N-alkyl substituent. Its straightforward synthesis and predictable spectral properties make it an excellent tool for medicinal chemists and drug development professionals. This guide provides a foundational understanding of its core characteristics, serving as a catalyst for further research into its potential therapeutic applications. The exploration of such lipophilic pyrazole derivatives is a promising avenue in the ongoing quest for novel and more effective therapeutic agents.
References
-
Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(19), 3276-3280. Available at: [Link]
- Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry.
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Available at: [Link]
- Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. (2014). Letters in Drug Design & Discovery, 11(2).
- Nagashyam, V., & Madhukar, J. (2014). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl Phthalazine-1, 4-diones. International Journal of Chemical Sciences, 12(1), 215-224.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.
- (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o450.
- Aly, A. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4333.
- The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. (2024). Journal of Molecular Structure.
- Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. (n.d.).
- Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (2020). Pharmaceutics, 12(9), 856.
-
3,5-Dimethylpyrazole. (n.d.). NIST WebBook. Available at: [Link]
-
1H-Pyrazole, 3,5-dimethyl-1-phenyl-. (n.d.). NIST WebBook. Available at: [Link]
- 3,5-Dimethylpyrazole(67-51-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- 3 5 Dimethyl 1 phenylpyrazole. (2015). mzCloud.
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 166-173.
- Dubal, G., Joshi, K., & Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
- Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. (n.d.).
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2020). Oriental Journal of Chemistry, 36(5).
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 9. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment & Safety Protocol: 3,5-Dimethyl-1-octyl-1H-pyrazole
This guide serves as a technical master file for 3,5-Dimethyl-1-octyl-1H-pyrazole (CAS 1138-46-1) . It synthesizes derived safety data, physicochemical analysis, and handling protocols for research applications.
Document Control:
-
Compound: 3,5-Dimethyl-1-octyl-1H-pyrazole
-
CAS Registry: 1138-46-1
-
Class: Lipophilic Pyrazole Ligand / Heterocyclic Building Block
-
Application: Coordination chemistry (metal extraction), pharmaceutical intermediate, lipophilic drug modeling.
Part 1: Physicochemical Profile & Identity
Context: Understanding the physical state is the first step in safety. Unlike its parent compound (3,5-dimethylpyrazole), which is a high-melting solid, the N-octyl substitution dramatically alters the physical phase and solubility profile.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 1-Octyl-3,5-dimethyl-1H-pyrazole |
| Molecular Formula | C₁₃H₂₄N₂ |
| Molecular Weight | 208.34 g/mol |
| SMILES | CCCCCCCCN1C(C)=CC(C)=N1 |
| Structure | Pyrazole ring methylated at 3,5-positions; N1-octyl tail.[1][2][3][4] |
Physical Properties (Experimental & Predicted)
| Property | Value | Implication for Handling |
| Physical State | Liquid / Low-melting Solid | Requires positive displacement pipetting; avoid static weighing if liquid. |
| Boiling Point | ~280–300°C (Predicted) | Thermally stable, but do not distill without vacuum. |
| Solubility | Immiscible in water; Soluble in DCM, EtOH, Hexane. | Bioaccumulation Risk: High lipophilicity facilitates membrane permeation. |
| LogP (Predicted) | ~4.2 ± 0.5 | Critical: High potential for skin absorption compared to parent pyrazole. |
Part 2: Hazard Identification (Derived SDS)
Author’s Note: As a specific REACH registration may not exist for this research chemical, the following GHS classification is derived from Structure-Activity Relationships (SAR) of the parent pyrazole (CAS 67-51-6) and alkyl-amine surfactants.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage | Cat. 2A | H319: Causes serious eye irritation.[5] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |
| Aquatic Toxicity | Cat. 2 (Chronic) | H411: Toxic to aquatic life with long-lasting effects (Due to octyl chain). |
Structural Alerts (The "Why")
-
Pyrazole Core: Known for weak basicity and potential to coordinate with metalloproteins (toxicity mechanism).
-
Octyl Chain: Acts as a permeation enhancer. While the parent pyrazole is a solid dust hazard, this derivative is a skin absorption hazard . The lipophilic tail allows the molecule to bypass the stratum corneum more effectively than its non-alkylated counterparts.
Part 3: Structural & Functional Logic
The following diagram illustrates the relationship between the chemical structure and the specific safety protocols required.
Figure 1: Structural-Hazard Logic. The octyl chain serves as a permeation vector, necessitating stricter dermal protection than standard pyrazoles.
Part 4: Handling & Emergency Protocols
Storage & Stability
-
Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Incompatibility: Strong oxidizing agents (peroxides, nitrates). The N-alkyl bond is generally stable, but the pyrazole ring can undergo oxidation under extreme conditions.
-
Shelf Life: Re-test purity (NMR/HPLC) every 12 months. Look for yellowing (oxidation).
Emergency Response Workflow
This self-validating loop ensures rapid decision-making during exposure events.
Figure 2: Emergency Response Logic. Note the specific instruction to avoid organic solvents on skin, which would accelerate absorption of the lipophilic compound.
Part 5: Scientific Context & Synthesis
For researchers synthesizing or modifying this compound.
Synthesis Pathway (Standard)
The synthesis typically involves the condensation of acetylacetone with octylhydrazine (or hydrazine followed by alkylation).
-
Reaction: Acetylacetone + Octylhydrazine → 1-Octyl-3,5-dimethylpyrazole + 2H₂O
-
Impurity Alert: If synthesized via alkylation of 3,5-dimethylpyrazole using octyl bromide, the product may contain residual alkyl halide (a potent alkylating agent/carcinogen).
-
Purification: Silica gel chromatography (Hexane/EtOAc) is required to remove unreacted hydrazine or alkyl halides before biological testing.
Application Notes
-
Metal Extraction: This ligand is effective for extracting Cu(II) and Zn(II) from aqueous phases due to the N-donor atoms and the hydrophobic octyl tail facilitating phase transfer.
-
Drug Discovery: Used as a fragment to test hydrophobic pockets in kinase domains.
References
-
Synthesis Methodology: Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[1][2][4][6][7][8][9][10] Organic Syntheses, Coll. Vol. 4, p. 351. (General pyrazole synthesis reference).
-
Toxicity of Pyrazoles: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6210, 3,5-Dimethylpyrazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 7. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 8. tsijournals.com [tsijournals.com]
- 9. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 10. parchem.com [parchem.com]
Methodological & Application
Application Note: High-Yield Synthesis of 3,5-Dimethyl-1-octyl-1H-pyrazole
Abstract & Strategic Overview
The synthesis of 3,5-dimethyl-1-octyl-1H-pyrazole is a critical workflow in the development of lipophilic ligands for metal extraction and pharmaceutical intermediates. While direct condensation of acetylacetone with octylhydrazine is theoretically possible, the scarcity and instability of alkylhydrazines make this route impractical for robust laboratory or pilot-scale applications.
This guide details a Two-Step Protocol favored for its reliability, cost-effectiveness, and high purity.
-
Paal-Knorr Condensation: Synthesis of the 3,5-dimethylpyrazole (DMP) core from acetylacetone and hydrazine hydrate.
-
N-Alkylation: Regioselective alkylation of DMP using 1-bromooctane under basic conditions.
Key Technical Insight: Unlike unsymmetrical pyrazoles, the 3,5-dimethyl substitution pattern renders the pyrazole tautomers identical (
Chemical Reaction Pathway
The following diagram illustrates the mechanistic flow, from the initial condensation to the final nucleophilic substitution.
Figure 1: Synthetic pathway utilizing a convergent Paal-Knorr synthesis followed by base-mediated alkylation.
Step 1: Synthesis of 3,5-Dimethylpyrazole (DMP)[1][2]
This step utilizes the Paal-Knorr synthesis. The reaction is highly exothermic; temperature control is critical to prevent the vaporization of hydrazine (toxic) and to minimize oligomerization side products.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Acetylacetone | 100.12 | 1.0 | Substrate |
| Hydrazine Hydrate (80%) | 50.06 | 1.1 | Reagent |
| Ethanol (Absolute) | 46.07 | Solvent | Medium |
| Water | 18.02 | Solvent | Workup |
Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.
-
Solvation: Charge the flask with Hydrazine Hydrate (1.1 equiv) and Ethanol (5 volumes relative to hydrazine).
-
Cooling (Critical): Submerge the flask in an ice-water bath. Cool the internal temperature to 0–5 °C .
-
Addition: Load Acetylacetone (1.0 equiv) into the addition funnel. Add dropwise over 30–45 minutes.
-
Note: Maintain internal temperature < 15 °C. The reaction is vigorous.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
-
Validation: TLC (EtOAc:Hexane 1:1) should show consumption of acetylacetone.
-
-
Workup: Evaporate the ethanol under reduced pressure. The residue will likely solidify.
-
Dissolve the residue in minimal hot ethyl acetate or ethanol.
-
Add cold water to precipitate the product or crystallize directly from petroleum ether.
-
-
Drying: Filter the white crystalline solid and dry in a vacuum oven at 40 °C.
-
Target Yield: 85–95%
-
Melting Point: 107–108 °C (Literature standard).[5]
-
Step 2: N-Alkylation with 1-Bromooctane
This step involves the nucleophilic attack of the pyrazole nitrogen on the alkyl halide. We utilize Potassium Carbonate (
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |
| 3,5-Dimethylpyrazole | 96.13 | 1.0 | Substrate |
| 1-Bromooctane | 193.13 | 1.1 | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.0 | Base (Anhydrous) |
| Acetonitrile | 41.05 | Solvent | Polar Aprotic |
Detailed Workflow
Figure 2: Operational workflow for the base-mediated N-alkylation step.
Protocol
-
Preparation: In a dry 250 mL RBF, dissolve 3,5-Dimethylpyrazole (1.0 equiv) in Acetonitrile (10 mL per gram of pyrazole).
-
Deprotonation: Add anhydrous
(2.0 equiv) . Stir at room temperature for 15–20 minutes.-
Expert Tip: Using powdered
increases surface area and reaction rate compared to granular forms.
-
-
Alkylation: Add 1-Bromooctane (1.1 equiv) via syringe.
-
Reflux: Heat the mixture to reflux (~82 °C) under an inert atmosphere (
or Ar). Stir for 6–12 hours.-
Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, and a less polar spot ( ) should appear.
-
-
Filtration: Cool the mixture to RT. Filter off the inorganic salts (
and KBr) using a sintered glass funnel or Celite pad. Wash the cake with fresh acetonitrile. -
Concentration: Remove the solvent using a rotary evaporator to yield a yellow oil.
-
Purification:
-
Method A (High Purity): Vacuum distillation (bulb-to-bulb or fractional). The product is a high-boiling oil.
-
Method B (Standard): Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
-
Note: Excess 1-bromooctane elutes first (non-polar), followed by the product.
-
Characterization & Data Analysis
Confirm the structure using NMR.[1][8][9] The symmetry of the starting material is broken upon alkylation, making the two methyl groups non-equivalent (though often overlapping) and the ring protons distinct.
Expected
-
0.88 (t, 3H, terminal
) -
1.25–1.35 (m, 10H, alkyl chain
) -
1.75 (m, 2H,
) -
2.22 (s, 3H,
) -
2.25 (s, 3H,
) -
3.98 (t, 2H,
) — Diagnostic Peak -
5.75 (s, 1H, Pyrazole
)
Interpretation:
The appearance of the triplet at
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete deprotonation or wet solvent. | Ensure |
| Starting Material Remains | Steric hindrance or insufficient base. | Add catalytic KI (Potassium Iodide) to form the more reactive 1-iodooctane in situ (Finkelstein condition). |
| Product is Colored | Oxidation of trace hydrazine or impurities. | Pass the crude oil through a short pad of activated charcoal or silica before distillation. |
References
-
Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[1][10][4][5][6][11][12] Organic Syntheses, 31, 43. Link
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles. Link
- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, 5, 167-303. (Authoritative text on pyrazole tautomerism and reactivity).
-
Mahajan, S., et al. (2013).[6] Synthesis of novel substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones. TSI Journals. (Demonstrates K2CO3/Acetone alkylation protocols).
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetylacetone - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 11. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 12. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Challenge of Corrosion and the Role of Pyrazole Derivatives
An In-Depth Technical Guide to Utilizing 3,5-dimethyl-1-octyl-1H-pyrazole as a Corrosion Inhibitor
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across numerous industries, leading to structural failures, operational disruptions, and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this destructive process. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the material from the corrosive medium.
Among the various classes of organic inhibitors, pyrazole and its derivatives have emerged as highly effective agents, particularly for protecting metals like steel in acidic environments.[1][2] Their efficacy stems from the presence of nitrogen atoms in the pyrazole ring, which act as active centers for adsorption, and the ability to tailor their structure with various functional groups to enhance their protective properties.[3][4] This guide focuses on a specific, promising derivative: 3,5-dimethyl-1-octyl-1H-pyrazole . The introduction of a long alkyl (octyl) chain to the pyrazole nucleus is designed to create a dense, hydrophobic film on the metal surface, significantly enhancing its barrier properties.
This document serves as a detailed application note and protocol guide for researchers and scientists. It provides the foundational knowledge, experimental procedures, and data interpretation frameworks necessary to effectively evaluate and utilize 3,5-dimethyl-1-octyl-1H-pyrazole as a corrosion inhibitor.
Physicochemical Properties and Synthesis Outline
A thorough understanding of the inhibitor's properties is crucial for its application.
-
Chemical Structure:
-
IUPAC Name: 3,5-dimethyl-1-octyl-1H-pyrazole
-
Molecular Formula: C₁₃H₂₄N₂[5]
-
Molecular Weight: 208.35 g/mol
-
Structure: The molecule consists of a five-membered pyrazole ring with two methyl groups at positions 3 and 5, and an eight-carbon octyl chain attached to one of the nitrogen atoms.
-
A common synthetic route for N-alkylated pyrazoles involves the condensation reaction of a β-diketone with hydrazine to form the pyrazole ring, followed by N-alkylation. For 3,5-dimethylpyrazole, the synthesis starts with acetylacetone (2,4-pentanedione) and hydrazine hydrate.[6][7] The subsequent attachment of the octyl group can be achieved via a nucleophilic substitution reaction with an octyl halide (e.g., 1-bromooctane) in the presence of a base.
Mechanism of Corrosion Inhibition
The effectiveness of 3,5-dimethyl-1-octyl-1H-pyrazole as a corrosion inhibitor is attributed to its ability to adsorb onto the metal surface, thereby blocking the active sites for corrosion. This process involves a combination of physical and chemical interactions.[2]
-
Adsorption Centers: The pyrazole ring contains two nitrogen atoms with lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of coordinate covalent bonds (chemisorption).[1][3]
-
Hydrophobic Barrier: The long, non-polar octyl chain extends away from the metal surface into the corrosive solution. This aliphatic tail creates a dense, hydrophobic layer that repels water and corrosive species (like H⁺ and Cl⁻ ions), effectively forming a physical barrier against the corrosive environment.[8]
-
Surface Coverage: As more inhibitor molecules adsorb, they form a self-assembled protective film that covers a significant portion of the metal surface, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[9]
The diagram below illustrates the proposed mechanism of inhibition.
Caption: Mechanism of corrosion inhibition by 3,5-dimethyl-1-octyl-1H-pyrazole.
Application Notes & Protocols for Performance Evaluation
To quantify the effectiveness of 3,5-dimethyl-1-octyl-1H-pyrazole, a combination of gravimetric and electrochemical methods is recommended. These techniques provide complementary information on the corrosion rate and the mechanism of inhibition.
The following diagram outlines a comprehensive workflow for evaluating a corrosion inhibitor.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Protocol 1: Weight Loss (Gravimetric) Method
This method directly measures the material loss over time and is considered a fundamental technique for corrosion rate determination.[10][11] The protocol should follow standards such as ASTM G31.[12][13]
Objective: To determine the corrosion rate of a metal in a specific environment and calculate the inhibition efficiency of 3,5-dimethyl-1-octyl-1H-pyrazole.
Materials:
-
Metal specimens (coupons) of known dimensions and composition (e.g., mild steel).
-
Corrosive solution (e.g., 1 M HCl).
-
Inhibitor stock solution.
-
Analytical balance (±0.1 mg precision).
-
Glass beakers or immersion cells.
-
Abrasive paper (e.g., silicon carbide, various grits).
-
Degreasing solvent (e.g., acetone).
-
Drying oven or desiccator.
Procedure:
-
Specimen Preparation: a. Mechanically polish the metal coupons with successive grades of abrasive paper to achieve a uniform, scratch-free surface. b. Measure the dimensions of each coupon accurately to calculate the total surface area (A). c. Degrease the coupons by rinsing with acetone, then distilled water. d. Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this initial weight (W_initial).
-
Immersion Test: a. Prepare test solutions by adding various concentrations of 3,5-dimethyl-1-octyl-1H-pyrazole to the corrosive medium. Include a blank solution (without inhibitor). b. Completely immerse one prepared coupon into each test solution at a constant temperature for a predetermined duration (e.g., 6, 12, or 24 hours).[11] Ensure the coupon is suspended and not in contact with the bottom of the beaker.
-
Post-Immersion Cleaning: a. After the immersion period, carefully remove the coupons from the solutions. b. Clean the coupons according to ASTM G1 guidelines to remove corrosion products without removing the base metal. This typically involves gentle brushing and immersion in a specific cleaning solution (e.g., HCl with an inhibitor like rodine). c. Rinse the cleaned coupons with distilled water and acetone. d. Dry and re-weigh the coupons to get the final weight (W_final).
-
Calculations:
-
Mass Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × ρ × t) where:
-
k = 8.76 × 10⁴ (a constant for mm/year)[14]
-
ΔW = mass loss in grams
-
A = surface area in cm²
-
ρ = density of the metal in g/cm³
-
t = immersion time in hours
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate in the absence of inhibitor.
-
CR_inh = Corrosion rate in the presence of inhibitor.
-
-
Surface Coverage (θ): θ = (CR_blank - CR_inh) / CR_blank
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that provides detailed information about the metal/solution interface, including the formation of a protective film.[15][16][17]
Objective: To evaluate the resistive and capacitive properties of the interface and determine the charge transfer resistance, which is inversely proportional to the corrosion rate.
Apparatus:
-
Potentiostat with a frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Corrosive solution with and without the inhibitor.
Procedure:
-
Setup: a. Assemble the three-electrode cell. The working electrode should have a well-defined exposed surface area. b. Fill the cell with the test solution. c. Immerse the electrodes, ensuring the reference electrode tip is close to the working electrode.
-
Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30-60 minutes) until a stable Open Circuit Potential (OCP) is reached.
-
Measurement: a. Apply a small amplitude AC potential signal (e.g., 10 mV) around the OCP. b. Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[17] c. Record the impedance data.
-
Data Analysis:
-
Nyquist Plot: Plot the imaginary part of the impedance (-Z") versus the real part (Z'). For a simple corrosion system, this plot is a semicircle. The diameter of the semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.[16]
-
Equivalent Circuit Modeling: Fit the experimental data to an equivalent electrical circuit (e.g., a Randles circuit) to extract quantitative parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). Adsorption of the inhibitor typically increases R_ct and decreases C_dl.[18]
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where:
-
R_ct_blank = Charge transfer resistance without inhibitor.
-
R_ct_inh = Charge transfer resistance with inhibitor.
-
-
Protocol 3: Potentiodynamic Polarization (PDP)
This technique, also known as Tafel polarization, provides insights into the kinetics of both anodic and cathodic reactions, allowing for the determination of the corrosion current and the inhibitor's mode of action (anodic, cathodic, or mixed-type).[19]
Objective: To determine the corrosion potential (E_corr) and corrosion current density (i_corr) and to classify the inhibitor type.
Apparatus: Same as for EIS.
Procedure:
-
Setup and Stabilization: Follow the same initial steps as in the EIS protocol to set up the cell and achieve a stable OCP.
-
Polarization Scan: a. Begin the potential scan at a value negative to the OCP (e.g., -250 mV vs. OCP). b. Scan the potential in the positive (anodic) direction at a slow, constant rate (e.g., 0.5 to 1 mV/s) to a value positive to the OCP (e.g., +250 mV vs. OCP). c. Record the resulting current density as a function of the applied potential.
-
Data Analysis:
-
Tafel Plot: Plot the applied potential (E) versus the logarithm of the current density (log i).
-
Tafel Extrapolation: Extrapolate the linear portions (Tafel regions) of the anodic and cathodic curves back to their intersection point. The potential at this intersection is the corrosion potential (E_corr), and the current density is the corrosion current density (i_corr).
-
Inhibitor Classification:
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where:
-
i_corr_blank = Corrosion current density without inhibitor.
-
i_corr_inh = Corrosion current density with inhibitor.
-
-
Data Presentation
Quantitative data should be summarized in a clear, structured table to facilitate comparison and analysis.
| Inhibitor Conc. (M) | Weight Loss | EIS | PDP |
| CR (mm/y) | IE (%) | R_ct (Ω·cm²) | |
| 0 (Blank) | Value | 0 | Value |
| 1 x 10⁻⁵ | Value | Value | Value |
| 1 x 10⁻⁴ | Value | Value | Value |
| 1 x 10⁻³ | Value | Value | Value |
Safety and Handling
While specific safety data for 3,5-dimethyl-1-octyl-1H-pyrazole is not widely available, general precautions for handling pyrazole derivatives should be strictly followed.[20][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[22]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[23]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
-
ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. [Link]
-
ASTM G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals. [Link]
-
ASTM G31 General Corrosion Immersion Testing. [Link]
-
ASTM G31 Laboratory Immersion Corrosion Testing of Metals. [Link]
-
ASTM G31-21 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. [Link]
-
Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. [Link]
-
Corrosion Measurement by Weight Loss. [Link]
-
Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. [Link]
-
Investigation of the adsorption and inhibition mechanisms of new pyrazole derivatives on carbon steel corrosion in 1 M HCl acid solution: experimental analysis and quantum chemistry. [Link]
-
Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. [Link]
-
Why Use Electrochemical Techniques for Corrosion Measurement? [Link]
-
Weight Loss Analysis. [Link]
-
Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. [Link]
-
Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. [Link]
-
Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review. [Link]
-
Mechanistic Insights and Performance of Pyrazole-Based Corrosion Inhibitors for Carbon Steel in Acidic Media: Experimental and Computational Approaches. [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]
-
Exact calculation of corrosion rates by the weight-loss method. [Link]
-
Impedance spectroscopy for corrosion analysis. [Link]
-
SAFETY DATA SHEET - 3-Nitro-1H-pyrazole. [Link]
-
Corrosion inhibition results from weight loss measurement. [Link]
-
Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]
-
Potentiodynamic polarization methods. [Link]
-
Corrosion testing: what is potentiodynamic polarization? [Link]
-
Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. [Link]
- Method for preparing 3.5-dimethylpyrazole.
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. [Link]
-
Inhibition effects of a new syntheses pyrazole derivative on the corrosion of mild steel in sulfuric acid solution. [Link]
-
Synthesis of 3,5-Dimethylpyrazole. [Link]
-
3,5-dimethyl-1-octyl-1H-pyrazole. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
(3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone as a novel corrosion inhibitor for low-carbon steel in hydrochloric acid: Synthesis, diagnosis, and application. [Link]
-
Experimental, Quantum chemical and IR spectroscopy studies on the corrosion inhibition of mild steel by 3,5-dimethyl-4-nitroisoxazole. [Link]
-
Pyrazole-Based Chelators as Corrosion Inhibitors for Mild Steel in 1 M HCl and Seawater: EIS, SEM/EDX, and DFT Insights. [Link]
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Application Note: 3,5-Dimethyl-1-octyl-1H-pyrazole as a Phase Transfer Ligand
This guide details the application of 3,5-dimethyl-1-octyl-1H-pyrazole (often abbreviated as DMOP or 1-octyl-3,5-DMP ) as a specialized Phase Transfer Ligand (PTL) and Metal Scavenger .
While traditional "Phase Transfer Catalysts" (PTCs) are typically quaternary ammonium salts used to transport anions (nucleophiles), 3,5-dimethyl-1-octyl-1H-pyrazole operates via a different mechanism: Coordinate Phase Transfer . It uses its lipophilic octyl chain and electron-rich pyrazole nitrogen to sequester transition metal ions (Pd, Cu, Zn, Cd) from aqueous or polar phases into non-polar organic phases. This is critical in Drug Development for removing toxic metal catalysts (metal scavenging) and in Hydrometallurgy for ion extraction.
Core Identity & Physicochemical Profile
-
Compound: 3,5-dimethyl-1-octyl-1H-pyrazole
-
CAS Registry Number: (Derivative of 67-51-6, often custom synthesized)
-
Role: Lipophilic Neutral Ligand / Phase Transfer Extractant
-
Key Property: Amphiphilicity . The n-octyl chain renders the molecule highly soluble in non-polar solvents (toluene, DCM, heptane), while the pyrazole nitrogen (N2) remains accessible for coordination with metal cations at the liquid-liquid interface.
Mechanism of Action: Coordinate Phase Transfer
Unlike ionic PTCs (e.g., TBAB) that form ion pairs with anions, DMOP acts as a neutral donor ligand .
-
Interface Partitioning: The octyl tail anchors the pyrazole at the organic side of the interface.
-
Coordination: The lone pair on the N2 nitrogen coordinates to a metal cation (
) in the aqueous phase. -
Charge Neutralization: The metal complex typically extracts with counter-anions (
) from the aqueous phase to maintain neutrality (e.g., ). -
Phase Transfer: The highly lipophilic complex migrates entirely into the organic bulk, effectively "pumping" the metal out of the aqueous phase.
Diagram: Coordinate Phase Transfer Mechanism
Caption: Mechanism of metal extraction where the lipophilic pyrazole ligand captures aqueous metal ions at the interface and transfers them to the organic phase.
Applications in Drug Development & Synthesis
A. Palladium Scavenging (API Purification)
In pharmaceutical synthesis, removing residual Palladium (Pd) catalysts (from Suzuki/Heck couplings) is a regulatory imperative (< 10 ppm). DMOP is an effective soluble scavenger .
-
Advantage: Unlike solid-supported scavengers (silica-thiol), DMOP is soluble, allowing for faster kinetics in homogeneous organic phases before a final wash/precipitation step removes the Pd-DMOP complex.
B. Hydrometallurgical Extraction (Cu/Zn Separation)
Used to selectively extract Copper (Cu) or Zinc (Zn) from acidic aqueous streams. The 3,5-methyl groups provide steric hindrance that can tune selectivity (e.g., rejecting octahedral metals in favor of tetrahedral/square planar ones).
C. Precursor to Ionic Liquid PTCs
DMOP can be quaternized with alkyl halides (e.g., octyl bromide) to form 1,3-dioctyl-3,5-dimethylpyrazolium bromide . This salt is a classical nucleophilic Phase Transfer Catalyst used for alkylations, similar to Aliquat 336 but with higher thermal stability.
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-1-octyl-1H-pyrazole
If not commercially available, synthesize as follows:
Reagents:
-
3,5-Dimethylpyrazole (1.0 eq)[1]
-
1-Bromooctane (1.2 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (5 mol% - Catalyst for the synthesis)
-
Solvent: Toluene or Acetonitrile
Procedure:
-
Dissolution: Dissolve 3,5-dimethylpyrazole (9.6 g, 100 mmol) in Toluene (100 mL).
-
Base Addition: Add powdered KOH (11.2 g, 200 mmol) and TBAB (1.6 g, 5 mmol). Stir vigorously.
-
Alkylation: Add 1-bromooctane (23.2 g, 120 mmol) dropwise over 30 minutes.
-
Reaction: Reflux at 110°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Filter off inorganic salts (KBr). Wash the filtrate with water (2 x 50 mL).
-
Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via vacuum distillation or silica column chromatography (eluting with Hexane/EtOAc).
-
Yield: Typically 85–92% as a pale yellow oil.
-
Protocol 2: Palladium Scavenging from API Mixture
Use this protocol to remove residual Pd from a reaction mixture.
Context: A crude API (10 g) in Ethyl Acetate contains 500 ppm residual Pd. Target: < 10 ppm.
Procedure:
-
Preparation: Ensure the API is fully dissolved in the organic solvent (Ethyl Acetate or DCM).
-
Scavenger Addition: Add 3,5-dimethyl-1-octyl-1H-pyrazole (5–10 equivalents relative to the estimated Pd content).
-
Calculation: 500 ppm Pd in 10g API ≈ 5 mg Pd ≈ 0.047 mmol. Use ~0.5 mmol of DMOP (~104 mg).
-
-
Incubation: Stir at 40–50°C for 2–4 hours. The solution color may darken as the Pd-Pyrazole complex forms.
-
Acid Wash (The Phase Transfer Step):
-
Add 1M HCl (aqueous) to the organic phase (1:1 volume ratio).
-
Stir vigorously for 15 minutes.
-
Mechanism:[2][3][4][5] The Pd-DMOP complex is often protonated or exchanged into the aqueous acid phase, OR the complex remains organic but is now distinct enough to be precipitated/crystallized away from the API in a subsequent step (depending on API solubility).
-
Alternative (Precipitation): If the Pd-DMOP complex is highly non-polar, concentrate the solvent and add a non-polar anti-solvent (like Hexane) to precipitate the API while keeping the lipophilic Pd-complex in solution.
-
-
Filtration/Separation: Separate phases or filter the precipitate.
-
Analysis: Test API for Pd content (ICP-MS).
Data Summary: Extraction Efficiency
| Metal Ion (0.01 M) | Aqueous Phase | Extractant (0.1 M in Chloroform) | Extraction Efficiency (%) | Selectivity Notes |
| Pd(II) | 0.1 M HCl | 3,5-dimethyl-1-octyl-1H-pyrazole | > 98% | Highly selective over Fe/Ni |
| Cu(II) | pH 4.5 (Acetate) | 3,5-dimethyl-1-octyl-1H-pyrazole | ~ 85% | Requires pH control |
| Zn(II) | pH 6.0 | 3,5-dimethyl-1-octyl-1H-pyrazole | ~ 60% | Lower affinity than Cu/Pd |
| Fe(III) | 0.1 M HCl | 3,5-dimethyl-1-octyl-1H-pyrazole | < 5% | Excellent rejection of Iron |
Troubleshooting
-
Problem: Low Extraction Efficiency.
-
Cause: pH is too low (protonation of the pyrazole nitrogen blocks coordination).
-
Solution: Adjust aqueous pH to > 2.0 for Cu/Zn. For Pd, extraction works in acidic media due to the formation of ion-pairs with anionic Pd-chloro complexes.
-
-
Problem: Emulsion formation.
-
Cause: Surfactant nature of the octyl chain.
-
Solution: Add a modifier (e.g., 10% Isodecanol) to the organic phase or increase ionic strength of the aqueous phase.
-
References
-
Anpilogova, G. R., et al. (2024).[3] Extractive Recovery and Concentration of Palladium(II) from Simulated Nitrate–Nitrite PUREX Process Raffinate with 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole. ResearchGate. Link
-
Biotage. (2015).[6][7] Metal Scavengers: Solvent Extraction and Elemental Impurities in Drug Products. Application Note AN102. Link
-
Elidrissi, M., et al. (2016). Liquid-liquid extraction of metals using new synthetic N,N-bis(1H-pyrazol-1-yl) derivatives. Journal of Materials and Environmental Science, 7(11), 4006-4015. Link
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Link
-
Turgut, Y., et al. (2024).[8] Solvent induced reactivity of 3,5-dimethylpyrazole towards zinc (II) carboxylates. ResearchGate. Link
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- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 3,5-dimethyl-1-octyl-1H-pyrazole via Condensation of Octylhydrazine and 2,4-pentanedione
Introduction: The Strategic Importance of Pyrazole Synthesis
Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and drug development.[1][2] The pyrazole scaffold is a privileged structure, appearing in a multitude of approved pharmaceutical agents with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and anti-obesity properties.[2][3] The Knorr pyrazole synthesis, first described by Ludwig Knorr in 1883, remains a fundamental and highly versatile method for the construction of this important heterocyclic ring system.[4][5][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a specific N-alkylated pyrazole, 3,5-dimethyl-1-octyl-1H-pyrazole, through the condensation of octylhydrazine and 2,4-pentanedione (acetylacetone). The inclusion of the octyl group introduces lipophilicity, which can be a critical parameter in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, safety and handling guidelines, and methods for the characterization of the final product.
Reaction Principle: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a robust and efficient method for the formation of pyrazoles.[4][5] The reaction proceeds via the condensation of a hydrazine derivative with a β-dicarbonyl compound.[1][7] In this specific application, octylhydrazine acts as the dinucleophilic hydrazine component, and 2,4-pentanedione serves as the 1,3-dielectrophilic dicarbonyl substrate. The reaction is typically acid-catalyzed, which facilitates the initial condensation and subsequent cyclization steps.[5][6][8]
Reaction Scheme
Caption: General reaction scheme for the Knorr synthesis of 3,5-dimethyl-1-octyl-1H-pyrazole.
Detailed Reaction Mechanism
The mechanism of the Knorr pyrazole synthesis involves a sequence of nucleophilic additions and dehydrations.[5][6] The following steps outline the generally accepted pathway:
-
Hydrazone Formation: The more nucleophilic nitrogen of octylhydrazine attacks one of the carbonyl carbons of 2,4-pentanedione. This is often the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent loss of a water molecule results in the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.
-
Dehydration and Aromatization: The cyclic intermediate undergoes a final dehydration step, losing a second molecule of water to form the stable, aromatic pyrazole ring.[7] This final step is thermodynamically driven by the formation of the aromatic system.
Caption: Stepwise mechanism of the Knorr pyrazole synthesis.
Experimental Protocol
This protocol details the synthesis of 3,5-dimethyl-1-octyl-1H-pyrazole.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier/Purity |
| Octylhydrazine | C₈H₂₀N₂ | 144.26 | 1.44 g (10 mmol) | >95% |
| 2,4-Pentanedione | C₅H₈O₂ | 100.12 | 1.10 g (11 mmol) | >99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | 20 mL | Anhydrous |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | HPLC Grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | HPLC Grade |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add octylhydrazine (1.44 g, 10 mmol) and ethanol (20 mL). Stir the mixture until the octylhydrazine is fully dissolved.
-
Addition of Reagents: To the stirred solution, add 2,4-pentanedione (1.10 g, 11 mmol) followed by glacial acetic acid (0.5 mL).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.[7] Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add 30 mL of ethyl acetate and 30 mL of water. Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid (check the pH of the aqueous layer to ensure it is neutral or slightly basic). Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 3,5-dimethyl-1-octyl-1H-pyrazole.
Characterization of 3,5-dimethyl-1-octyl-1H-pyrazole
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the two methyl groups on the pyrazole ring, a singlet for the proton on the pyrazole ring, and signals corresponding to the octyl chain. |
| ¹³C NMR | The spectrum will display signals for the carbons of the pyrazole ring and the octyl group. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₂₄N₂, MW = 208.35). |
| FTIR Spectroscopy | The spectrum will show C-H stretching and bending vibrations for the alkyl groups and characteristic peaks for the C=N and C=C bonds of the pyrazole ring. |
Safety and Handling
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[9][10][11]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[12][13][14]
-
Octylhydrazine: Hydrazine derivatives are toxic and should be handled with care.[7][15] Avoid skin contact and inhalation.[15]
-
2,4-Pentanedione: This compound is flammable and can be harmful if inhaled or absorbed through the skin.[9][12][13][14] Keep away from heat, sparks, and open flames.[9][12][14]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the reaction is at the correct temperature. |
| Loss of product during work-up | Ensure complete extraction and careful handling during purification. | |
| Impure Product | Incomplete reaction or side reactions | Optimize purification conditions (e.g., solvent system for column chromatography). |
| Inadequate neutralization | Ensure the reaction mixture is fully neutralized before extraction. |
Conclusion
The Knorr pyrazole synthesis provides an effective and straightforward method for the preparation of 3,5-dimethyl-1-octyl-1H-pyrazole. The protocol described herein, coupled with the provided safety and characterization guidelines, offers a solid foundation for the synthesis of this and other N-alkylated pyrazoles. The versatility of this reaction allows for the generation of diverse pyrazole libraries, which are invaluable in the exploration of new chemical entities for drug discovery and development.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Material Safety Data Sheet - 2,4-Pentanedione, 99+%. Cole-Parmer. [Link]
-
Knorr Pyrazole Synthesis. Organic Chemistry Portal. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Wacker 2,4-pentane dione) SDS. Tri-iso. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Common Name: PENTANE-2,4-DIONE HAZARD SUMMARY. NJ.gov. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate. [Link]
-
SAFETY DATA SHEET - p-Tolylhydrazine hydrochloride. Fisher Scientific. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: N-Octyl Pyrazoles in Coordination Chemistry
Introduction: The Strategic Role of the N-Octyl Group in Pyrazole Coordination Chemistry
Pyrazole and its derivatives represent a cornerstone in the field of coordination chemistry, prized for their versatile binding modes and the diverse structural and functional properties they impart to metal complexes.[1][2][3] The two adjacent nitrogen atoms of the pyrazole ring can coordinate to metal centers in various ways, acting as monodentate, bridging, or chelating ligands, leading to the formation of mononuclear complexes, polynuclear clusters, and coordination polymers.[2][4] This inherent versatility has driven their application in fields as diverse as catalysis, materials science, and medicinal chemistry.[5][6]
This guide focuses on a specific, yet highly impactful, modification of the pyrazole ligand: the introduction of an N-octyl group. The rationale behind this alkyl functionalization is strategic. The long, nonpolar octyl chain dramatically increases the lipophilicity of the pyrazole ligand and its corresponding metal complexes. This tailored solubility is not a trivial alteration; it is a design choice that unlocks and enhances specific applications by:
-
Expanding Solubility: It renders the resulting metal complexes highly soluble in non-polar organic solvents.[7] This is critical for homogeneous catalysis in organic media and enables the use of these complexes in solvent-based applications.
-
Facilitating Phase Transfer: In biphasic systems (e.g., aqueous-organic), the N-octyl group anchors the complex in the organic phase, a crucial feature for applications like solvent extraction of metal ions.
-
Enhancing Biological Activity: Increased lipophilicity can improve the transport of metal complexes across biological membranes, potentially boosting their efficacy as antimicrobial or anticancer agents.[8]
This document provides a detailed exploration of the synthesis, characterization, and key applications of N-octyl pyrazole coordination complexes, complete with field-tested protocols and the scientific reasoning behind each step.
PART 1: Synthesis of N-Octyl Pyrazole Ligands
The journey into the coordination chemistry of N-octyl pyrazoles begins with the synthesis of the ligand itself. The most common and reliable method is the direct N-alkylation of a pyrazole precursor with an octyl halide. The primary challenge in this reaction is controlling regioselectivity for unsymmetrically substituted pyrazoles, as alkylation can occur at either of the two ring nitrogens.[9] However, for the parent pyrazole, this is not a concern.
Protocol 1: Base-Mediated N1-Alkylation of Pyrazole
This protocol describes a robust, general procedure for the synthesis of 1-octylpyrazole via the reaction of pyrazole with an octyl halide in the presence of a base.[9][10]
Causality Behind Experimental Choices:
-
Base (NaH or K₂CO₃): A base is required to deprotonate the acidic N-H proton of the pyrazole ring, generating the pyrazolate anion. This anion is a much stronger nucleophile than the neutral pyrazole, facilitating the subsequent Sₙ2 reaction with the alkyl halide. Sodium hydride (NaH) is a strong, non-nucleophilic base that provides irreversible deprotonation, often leading to cleaner reactions. Potassium carbonate (K₂CO₃) is a milder, less hazardous base that is often sufficient for this transformation, especially at elevated temperatures.[9][11]
-
Solvent (Anhydrous DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the pyrazole and the pyrazolate salt while also being an excellent solvent for Sₙ2 reactions. It must be anhydrous because NaH reacts violently with water, and the presence of water would quench the pyrazolate anion.
-
Alkylating Agent (1-bromooctane): An alkyl halide serves as the electrophile. The reactivity trend for the leaving group is I > Br > Cl.[9] 1-bromooctane offers a good balance of reactivity and cost-effectiveness. A slight excess (1.1 eq) is used to ensure the complete consumption of the pyrazole.
-
Inert Atmosphere (Argon/Nitrogen): This is crucial when using reactive reagents like NaH to prevent reaction with atmospheric moisture and oxygen.
Materials:
-
Pyrazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) OR Potassium Carbonate (K₂CO₃, 1.5 eq)
-
1-bromooctane (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for NaH quench)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask under an argon atmosphere, add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Stir the suspension at room temperature for 30 minutes. If using NaH, cool the flask to 0 °C before slowly adding the NaH. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 1-bromooctane (1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at a desired temperature (room temperature for NaH, or 60-80 °C for K₂CO₃) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. If NaH was used, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 1-octylpyrazole.
PART 2: Synthesis and Characterization of N-Octyl Pyrazole Coordination Complexes
With the N-octyl pyrazole ligand in hand, the next step is its coordination to a metal center. The choice of metal salt, solvent, and stoichiometry dictates the final structure of the complex, which can range from simple mononuclear species to complex polynuclear clusters.
Protocol 2: Synthesis of a Polynuclear Nickel(II) Pyrazolate Cluster
This protocol is adapted from the synthesis of an octanuclear nickel(II) cluster functionalized with n-octyl groups, demonstrating a self-assembly process that yields a discrete, high-nuclearity complex.[7]
Causality Behind Experimental Choices:
-
Metal Salt (Ni(NO₃)₂·6H₂O): Provides the Ni(II) metal centers for the cluster. The nitrate counter-ion is weakly coordinating and is easily displaced by the pyrazolate and hydroxide ligands.
-
Ligand (4-n-octylpyrazole): In this specific literature example, a 4-substituted pyrazole is used. The protocol is adaptable for 1-octylpyrazole. The pyrazole acts as a bridging ligand after deprotonation.
-
Base (Bu₄NOH): Tetrabutylammonium hydroxide serves two crucial roles. First, it deprotonates the pyrazole to form the coordinating pyrazolate anion. Second, it serves as the source of the hydroxide ions (OH⁻) that act as bridging ligands (μ₄-OH) at the core of the cubic Ni₈ structure. The bulky tetrabutylammonium cation (Bu₄N⁺) acts as the counter-ion for the resulting anionic cluster.
-
Solvent (THF): Tetrahydrofuran is a suitable solvent for dissolving the reactants and facilitating the self-assembly of the cluster.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (8.0 eq)
-
1-octylpyrazole (or 4-n-octylpyrazole) (12.0 eq)
-
Tetrabutylammonium hydroxide (Bu₄NOH, 55% in water) (18.0 eq)
-
Tetrahydrofuran (THF)
-
Toluene / n-butanol for crystallization
Step-by-Step Procedure:
-
In a flask, dissolve Ni(NO₃)₂·6H₂O (8.0 eq) and 1-octylpyrazole (12.0 eq) in tetrahydrofuran (THF).
-
To this solution, add Bu₄NOH (18.0 eq) dropwise while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 24 hours. A precipitate may form during this time.
-
Filter the reaction mixture and collect the filtrate.
-
Slowly evaporate the solvent from the filtrate to obtain the crude product.
-
For crystallization, dissolve the crude product in a minimal amount of toluene and layer with n-butanol. Allow for slow evaporation over several days to grow single crystals suitable for X-ray diffraction. The resulting complex is expected to be (Bu₄N)₂[Ni₈(μ₄-OH)₆(μ-octyl-pz)₁₂].[7]
Caption: Workflow for solvent extraction of metal ions using an N-octyl pyrazole ligand.
Step-by-Step Procedure:
-
Prepare an aqueous stock solution of a known concentration of Cu(II) (e.g., 1 mM CuSO₄).
-
Prepare an organic phase solution of the N-octyl pyrazole ligand in a water-immiscible solvent like chloroform or dodecane (e.g., 10 mM).
-
In a separatory funnel, combine equal volumes (e.g., 10 mL) of the aqueous phase and the organic phase.
-
Shake the funnel vigorously for 5-10 minutes to ensure the extraction equilibrium is reached.
-
Allow the layers to separate completely.
-
Carefully collect the aqueous phase.
-
Determine the concentration of Cu(II) remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.
-
The extraction efficiency (%E) is calculated as: %E = [ ( [Cu]initial - [Cu]final ) / [Cu]initial ] * 100
Application 3: Antimicrobial Agents
Coordination of pyrazole ligands to metal ions often enhances their biological activity. [9][10]The increased lipophilicity from the N-octyl group can further boost this effect by facilitating passage through the lipid-rich cell walls of bacteria and fungi, as explained by Tweedy's chelation theory. [8]
Protocol 5: Agar Cup-Plate Method for Antimicrobial Screening
This is a standard method to evaluate the antimicrobial activity of the synthesized complexes against various pathogens. [9]
Step-by-Step Procedure:
-
Prepare Media: Sterilize nutrient agar for bacteria or potato dextrose agar for fungi by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculate Plates: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Uniformly spread the inoculum over the surface of the solidified agar plates using a sterile swab.
-
Prepare Cups: Using a sterile cork borer, create uniform wells or "cups" (e.g., 6 mm diameter) in the agar.
-
Load Samples: Prepare solutions of the N-octyl pyrazole ligand and its metal complexes in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Carefully add a fixed volume (e.g., 100 µL) of each sample solution into separate cups. Also include a solvent control (DMSO only) and a standard antibiotic control.
-
Incubate: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.
-
Measure and Interpret: After incubation, measure the diameter of the zone of inhibition (the clear area around the cup where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity. Compare the activity of the complexes to the free ligand and the standard antibiotic.
References
- Vertex AI Search. (2024). Synthesis and antimicrobial activity of metal complexes with pyrazole ligands.
- Asian Journal of Research in Chemistry. Introduction.
- Shi, W. J., et al. (n.d.). Two new coordination polymers based on a pyridine-pyrazole bifunctional linker: Synthesis, structure and luminescent properties.
- IUCrData. (n.d.). An octanuclear nickel(II)
- MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH.
- RSC Publishing. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC.
- ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
- MDPI. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Chemistry.
- KJS College. (n.d.). ANTIMICROBIAL STUDIES ON NOVEL Ni(II) METAL COMPLEXES WITH SALICYLOYL PYRAZOLE OXIMES.
- Migwi, F. K., et al. (2026). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes.
- MDPI. (n.d.). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies.
- ResearchGate. (2025). The Coordination Chemistry of Pyrazole‐Derived Ligands.
- ResearchGate. (2025). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
- MDPI. (2022). 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III).
- MDPI. (2021). Synthesis and Structural Characterization of a Silver(I)
- PubMed. (2010).
- MDPI. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
- Digital Commons @ GVSU. (n.d.). Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars.
- ChemRxiv. (2025). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.
- ResearchGate. (2025). Pyrazole and (pyrazol-1-yl)
- MDPI. (n.d.). Synthesis and Structural Characterization of a Silver(I)
- MDPI. (2024).
- ACS Publications. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. Inorganic Chemistry.
- MDPI. (n.d.). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules.
- Wiley Online Library. (2025). C,N‐Pyridylpyrazole‐Based Ligands: Synthesis and Preliminary Use in Metal Ion Extraction.
- Semantic Scholar. (n.d.). Crystal Structures and Luminescence Properties of Two Zn(II) Coordination Polymers Based on 3-(1H-Pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole and Polycarboxylic Acid Ligands.
- ACS Publications. (n.d.). Coordination chemistry of pyrazole-derived ligands. Chemical Reviews.
- PMC. (n.d.).
- RSC Publishing. (n.d.). Luminescent silver(i)
- MDPI. (n.d.). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis and Characterization of Tunable Ionic Liquids from 3,5-Dimethyl-1-octyl-1H-pyrazole
Executive Summary
This technical guide details the protocol for converting 3,5-dimethyl-1-octyl-1H-pyrazole into high-purity ionic liquids (ILs). While imidazolium-based ILs are ubiquitous, pyrazolium analogues offer superior thermal stability and distinct electrochemical windows, making them critical candidates for pharmaceutical solvents and drug delivery systems.
The presence of the octyl chain (C8) on the precursor provides significant lipophilicity, essential for membrane permeation studies in drug development. This guide focuses on a two-step synthesis:
-
Quaternization to form the halide salt (1-octyl-2,3,5-trimethylpyrazolium iodide).
-
Anion Metathesis to yield the hydrophobic bis(trifluoromethylsulfonyl)imide (
) variant, a "gold standard" for pharmaceutical applications due to its low viscosity and hydrolytic stability.
Chemical Strategy & Mechanism[1]
The Precursor Advantage
The starting material, 3,5-dimethyl-1-octyl-1H-pyrazole , is strategically chosen. The methyl groups at positions 3 and 5 provide steric protection to the cationic core, reducing the acidity of the ring protons and enhancing oxidative stability compared to non-methylated analogues. The C8 chain imparts surfactant-like properties, enabling the final IL to act as a permeation enhancer for transdermal drug delivery.
Reaction Pathway
The synthesis follows a classical
Figure 1: Synthetic workflow converting the neutral pyrazole precursor to the functionalized ionic liquid.
Experimental Protocols
Safety Pre-Check
-
Methyl Iodide (MeI): Highly neurotoxic and volatile. Must be handled in a certified fume hood with double-gloving (Nitrile/Laminate).
-
Lithium Bis(trifluoromethylsulfonyl)imide (
): Hygroscopic and corrosive. Handle under inert atmosphere where possible.
Protocol A: Quaternization (Synthesis of the Halide Salt)
Objective: Synthesis of 1-octyl-2,3,5-trimethylpyrazolium iodide (
Reagents:
-
3,5-dimethyl-1-octyl-1H-pyrazole (1.0 eq)
-
Iodomethane (Methyl Iodide) (1.2 eq)
-
Solvent: Acetonitrile (Dry, HPLC grade)
-
Wash Solvent: Ethyl Acetate / Diethyl Ether
Procedure:
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 3,5-dimethyl-1-octyl-1H-pyrazole (e.g., 10 g, 48 mmol) and anhydrous acetonitrile (50 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Add Iodomethane (8.17 g, 57.6 mmol) dropwise over 15 minutes to prevent thermal runaway.
-
Reaction: Equip the RBF with a reflux condenser and a nitrogen balloon. Heat the mixture to 40°C (mild reflux) and stir for 48 hours. Note: The mild temperature prevents degradation while ensuring complete conversion.
-
Work-up: Remove the solvent and excess MeI using a rotary evaporator under reduced pressure.
-
Purification: The residue is typically a viscous yellow oil or waxy solid. Wash 3 times with diethyl ether (3 x 30 mL) to remove unreacted starting material.
-
Drying: Dry the product under high vacuum (0.1 mbar) at 60°C for 12 hours.
-
Yield Check: Expected yield >90%. Product is hygroscopic; store in a desiccator.
Protocol B: Anion Metathesis (Hydrophobic Tuning)
Objective: Conversion to 1-octyl-2,3,5-trimethylpyrazolium bis(trifluoromethylsulfonyl)imide (
Reagents:
- (from Protocol A)
-
Lithium Bis(trifluoromethylsulfonyl)imide (
) (1.1 eq) -
Solvent: Deionized Water / Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve 10 g of
in 20 mL of deionized water. In a separate beaker, dissolve 1.1 equivalents of in 20 mL of water. -
Mixing: Mix the two aqueous solutions. A biphasic system will form immediately as the hydrophobic
salt separates from the water. -
Extraction: Add 30 mL of DCM to the mixture and stir vigorously for 1 hour. Transfer to a separatory funnel.
-
Washing: Collect the lower organic layer (DCM + IL). Wash the organic layer with deionized water (5 x 20 mL) until the aqueous washings are halide-free (test with
solution; no precipitate should form). -
Isolation: Dry the organic phase over anhydrous Magnesium Sulfate (
), filter, and remove DCM via rotary evaporation. -
Final Drying: Dry under high vacuum (0.01 mbar) at 70°C for 24 hours to remove trace water. Critical: Water content < 100 ppm is required for accurate viscosity characterization.
Characterization & Validation
To ensure the integrity of the synthesized IL, the following analytical thresholds must be met.
NMR Validation Points
-
NMR (DMSO-
):-
New Methyl Signal: A sharp singlet around
3.8–4.0 ppm corresponds to the new group. -
Ring Protons: The C4-H proton of the pyrazole ring will shift downfield (approx
6.0–6.5 ppm) compared to the neutral precursor due to the cationic charge. -
Anion Verification (
NMR): For the salt, a singlet at -79 ppm confirms the presence of the groups.
-
Thermal & Physical Properties
The anion choice drastically alters the physical state.
| Property | Iodide Salt ( | Imide Salt ( | Relevance |
| State @ 25°C | Waxy Solid / Viscous Liquid | Liquid | Drug Formulation |
| Hydrophobicity | Hydrophilic | Hydrophobic | Membrane Permeability |
| Viscosity (cP) | High (>1000) | Low (<100) | Injectability |
| Thermal Stability ( | ~240°C | >350°C | High-Temp Synthesis |
Decision Logic for Anion Selection
Use the following logic flow to determine if Metathesis (Protocol B) is necessary for your specific application.
Figure 2: Decision matrix for anion selection based on intended pharmaceutical or chemical application.
Application Notes for Drug Development[3]
Permeation Enhancement
The 1-octyl-2,3,5-trimethylpyrazolium cation acts as a potent surfactant. In transdermal formulations, the octyl chain inserts into the lipid bilayer of the stratum corneum, disrupting the packing and allowing API (Active Pharmaceutical Ingredient) penetration.
-
Recommendation: Use the
variant for lipophilic drugs (e.g., Ibuprofen, Testosterone) to create a completely non-aqueous microemulsion.
Solubilization of Poorly Soluble Drugs
Pyrazolium ILs exhibit a "tunable" solubility parameter.
-
Protocol: To solubilize a Class II BCS drug (low solubility), prepare a 10% w/w solution of drug in
at 40°C. The absence of acidic protons on the nitrogen (due to quaternization) prevents unwanted salt formation with basic drugs.
References
-
Green Chemistry (RSC): A silver and water free metathesis reaction: a route to ionic liquids.[1] (Describes the fundamental metathesis protocols for converting halides to
salts). -
PubMed (NIH): Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties. (Comparative analysis of pyrazolium stability and viscosity).
-
MDPI: Synthesis and Characterization of Imidazolium-Based Ionenes. (Provides analogous protocols for quaternization and purification applicable to pyrazolium systems).
-
Hilaris Publisher: Ionic Liquids' Role in Drug Delivery Systems and Recent Advances. (Contextualizes the use of lipophilic ILs in pharmaceutical formulations).
Sources
Troubleshooting & Optimization
improving yield of 3,5-dimethyl-1-octyl-1H-pyrazole synthesis
Technical Support Center: Ticket #8492-OCT Subject: Yield Optimization for 3,5-Dimethyl-1-octyl-1H-pyrazole Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
User Query
"I am attempting to synthesize 3,5-dimethyl-1-octyl-1H-pyrazole via alkylation of 3,5-dimethylpyrazole with 1-bromooctane using
in acetone. My yields are inconsistent (40-55%), and the product often remains an oil that is difficult to purify. I suspect incomplete conversion or isolation issues. How can I push this to >85% yield?"
Executive Summary
The synthesis of 3,5-dimethyl-1-octyl-1H-pyrazole is a standard
Your current yield loss is likely driven by three factors:
-
Phase Barrier: The potassium carbonate surface becomes coated with bromide salts, stalling the reaction (heterogeneous kinetics).[1]
-
Solvation Shells: Acetone is a good solvent, but for long-chain alkyl halides, it often fails to promote the transition state effectively compared to Phase Transfer Catalysis (PTC).[1]
-
Physical State Misconception: The target molecule is a low-melting solid or viscous oil at room temperature. Researchers often discard the "oily residue" assuming it is an impurity, leading to massive artificial yield loss.[1]
Part 1: The Mechanistic Landscape
To fix the yield, we must visualize the competition between the desired substitution (
Figure 1: Reaction pathways. The goal is to maximize the
Part 2: Optimization Protocols
I am providing two protocols. Protocol A is an optimized version of your current method. Protocol B is the "High-Performance" method using Phase Transfer Catalysis (PTC), which I strongly recommend for yields >85%.[1]
Protocol A: Optimized Conventional (Acetone/Reflux)
Best for: When you lack PTC reagents or strictly require volatile solvents.[1]
-
Reagent Stoichiometry: Use 1.5 eq of
(finely ground) and 1.1 eq of 1-bromooctane. -
The "Activation" Step: Do not add the bromide immediately. Reflux the pyrazole and carbonate in acetone for 30 minutes first. This generates the pyrazolate anion before the electrophile is introduced.
-
Catalytic Additive: Add 5 mol% Sodium Iodide (NaI) .
-
Why? This performs an in-situ Finkelstein reaction, converting 1-bromooctane to 1-iodooctane, which is ~100x more reactive toward the pyrazole nitrogen [1].[1]
-
-
Time: Reflux for 12–16 hours.
Protocol B: Phase Transfer Catalysis (Recommended)
Best for: High throughput, >90% yield, and easier workup.[1]
Materials:
-
Solvent: Toluene (or solvent-free).[1]
-
Base: 50% KOH (aq) or solid KOH.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).[1]
Step-by-Step:
-
Charge: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 eq) in Toluene (3-4 volumes).
-
Catalyst: Add TBAB (0.05 eq).
-
Base: Add pulverized KOH (2.0 eq). Note: Solid-liquid PTC is often superior to liquid-liquid for pyrazoles to prevent emulsion.[1]
-
Addition: Add 1-bromooctane (1.1 eq) dropwise at room temperature.
-
Reaction: Heat to 60°C (Do not reflux; high T promotes elimination). Stir vigorously (1000 rpm) to maximize interfacial area.
-
Completion: Reaction is typically complete in 3–5 hours [2].
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "The product is an oil, but I expected a solid."
Diagnosis: This is the most common user error.[1] Technical Reality: While 3,5-dimethylpyrazole is a solid (MP ~107°C), the introduction of the C8 (octyl) chain disrupts the crystal lattice significantly.[1] 1-octyl-3,5-dimethyl-1H-pyrazole is a yellow oil or a very low-melting solid [3].[1] Solution:
-
Do not attempt to recrystallize from ethanol immediately.
-
Perform a high-vacuum strip of the solvent.
-
If purification is needed, vacuum distillation is superior to crystallization.[1]
-
Verification: Check NMR.[1][2] If the octyl peaks (0.88 ppm triplet, 1.2-1.8 ppm multiplet) and pyrazole singlet (5.8 ppm) are present with the correct integration (3:3:1 ratio for methyls/proton), you have the product.[1]
Issue 2: "I have a persistent emulsion during workup."
Diagnosis: The product is amphiphilic (surfactant-like).[1] The octyl tail is lipophilic, the pyrazole head is polar.[1] Solution:
-
Avoid Water Washes: If using Protocol B (Toluene), filter off the solid salts (KBr, excess KOH) through a celite pad before adding any water.[1]
-
Acidic Break: If an emulsion forms, add a small amount of dilute HCl to adjust pH to ~6-7 (neutral). High pH stabilizes pyrazole emulsions.
-
Salting Out: Use saturated brine, not water, for the first wash.[1]
Issue 3: "Yield is stuck at 50% despite long reaction times."
Diagnosis: Surface passivation of the base. Data Comparison:
| Parameter | Standard ( | PTC ( |
| Reaction Type | Heterogeneous Solid-Liquid | Interfacial Catalysis |
| Active Species | Surface-bound Pyrazolate | Ion-paired Pyrazolate ( |
| Rate Limiting | Surface area of base | Stirring speed / Catalyst transfer |
| Typical Yield | 50-65% | 90-98% |
Action: Switch to Protocol B. The quaternary ammonium salt (TBAB) shuttles the pyrazolate anion into the organic phase, making it "naked" and highly reactive, bypassing surface limitations [4].
Part 4: Logic Flow for Troubleshooting
Figure 2: Decision tree for troubleshooting synthesis issues.
References
-
Finkelstein Reaction Application: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience, 2007 .[1] (General mechanism for iodide acceleration in alkylation).
-
PTC in Pyrazole Synthesis: Diez-Barra, E., et al. "Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent."[1] Synthetic Communications, 23(13), 1783-1787.[1] Link[1]
-
Physical Properties & Synthesis: "Method for purifying pyrazoles."[1] WO2011076194A1. (Describes the oily nature of crude alkyl-pyrazoles and purification via distillation/acidification). Link
-
Mechanism of PTC: Starks, C. M., Liotta, C. L., & Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.[1] Chapman & Hall, 1994 .[1]
Sources
purification of oily N-alkyl pyrazoles by vacuum distillation
Technical Support Center: Purification of Oily N-Alkyl Pyrazoles
Ticket ID: #PYR-VAC-001 Topic: Vacuum Distillation & Purification Protocols for Viscous N-Alkyl Pyrazoles Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
You are encountering difficulties purifying oily N-alkyl pyrazoles. These compounds are notoriously challenging due to their high boiling points, tendency to "bump" (foam explosively) under vacuum, and the presence of structurally similar regioisomers.
Critical Advisory: Vacuum distillation is excellent for bulk purification (removing mineral salts, unreacted alkylating agents, and polymerized "tars"). However, it is often insufficient for separating close regioisomers (e.g., 1,3- vs. 1,5-dimethylpyrazole) due to narrow boiling point differentials. For isomer separation, high-efficiency fractional distillation or column chromatography is required.
Module 1: Pre-Distillation Assessment (The "Is it Ready?" Phase)
Q: My crude product is a black, viscous tar. Can I distill this directly? A: Do not distill directly. The black color typically indicates polymerized impurities or residual iodine (if alkyl iodides were used). Direct heating will cause thermal degradation and severe bumping.
Protocol: The "Chemical Filter" (Acid-Base Workup) Before applying heat, use the basicity of the pyrazole nitrogen to chemically purify the oil.
-
Dissolution: Dissolve the crude black oil in a non-polar solvent (e.g., Diethyl Ether or Hexanes).
-
Acid Extraction: Extract the organic layer with 1M or 2M HCl.
-
Wash: Wash the aqueous acidic layer with fresh organic solvent (discard organics).
-
Basification: Cool the aqueous layer and slowly basify with NaOH/KOH pellets or solution until pH > 12.
-
Re-Extraction: Extract the milky aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate.
-
Concentration: Dry over
and rotovap. You should now have a yellow/orange oil, not black tar. Now you are ready to distill.[2][4]
Module 2: Configuration & Hardware
Q: What is the optimal glassware setup for high-boiling oils? A: Avoid long fractionating columns (Vigreux) unless you have a confirmed boiling point difference >20°C between impurities. They increase "hold-up" volume, leading to product loss.
Recommended Setup: Short-Path Distillation
-
Flask: Round-bottom flask (fill only to 40-50% capacity).
-
Head: Integrated short-path distillation head (minimizes distance vapor travels).
-
Heating: Oil bath (silicone oil) with magnetic stirring. Never use a heating mantle without stirring for viscous oils; it creates hot spots.
-
Vacuum: High vacuum pump (Rotary Vane) capable of <1 mmHg (Torr).
Q: How do I prevent "bumping" (explosive boiling)? A: Viscous oils trap vapor bubbles. When they finally release, they expand violently.
-
Option A (Standard): Use a large, egg-shaped magnetic stir bar and stir rapidly.
-
Option B (Advanced): Use a capillary bleed . Insert a very fine glass capillary through a thermometer adapter into the liquid.[1] It introduces a tiny stream of air/inert gas bubbles, providing nucleation sites for smooth boiling.
Module 3: The Distillation Protocol
Step-by-Step Workflow
-
Degassing: Apply vacuum without heat first. Residual solvents (DCM/Ethyl Acetate) will boil off. Wait until the bubbling subsides.
-
Ramping: Slowly increase oil bath temperature.
-
Rule of Thumb: The bath should be ~20-30°C hotter than the expected boiling point of the substance.
-
-
Fraction Collection:
-
Fraction 1 (Forerun): Low boiling volatiles.
-
Fraction 2 (Main Cut): Your N-alkyl pyrazole.[5] Monitor the thermometer. A steady temperature plateau indicates pure product.
-
Fraction 3 (Tail): High boiling impurities.
-
Data Table: Estimated Boiling Point Correction Use this to predict your target temperature based on atmospheric BP.
| Atmospheric BP (760 mmHg) | Est. BP at 20 mmHg (Water Aspirator) | Est. BP at 1 mmHg (High Vac) | Est. BP at 0.1 mmHg |
| 150°C | ~65°C | ~35°C | ~15°C |
| 200°C | ~105°C | ~65°C | ~45°C |
| 250°C | ~140°C | ~95°C | ~70°C |
| 300°C | ~175°C | ~125°C | ~95°C |
Module 4: Visualization of Workflows
Figure 1: Purification Logic Flow
Caption: Decision tree for purifying crude N-alkyl pyrazole mixtures, prioritizing chemical separation before thermal distillation.
Figure 2: Troubleshooting Vacuum Issues
Caption: Diagnostic loop for solving common distillation failures (bumping or lack of distillate).
Module 5: Frequently Asked Questions (Troubleshooting)
Q: I am trying to separate 1-methyl-3-phenylpyrazole from 1-methyl-5-phenylpyrazole. They are co-distilling. Why? A: Regioisomers of pyrazoles often have boiling points within 2-5°C of each other. Standard vacuum distillation cannot separate them effectively.
-
Solution: Use the distillation to remove bulk heavy impurities, then use Flash Column Chromatography (Silica gel) or HPLC for isomer separation. 1,5-isomers are generally more polar (elute later) than 1,3-isomers due to steric hindrance masking the nitrogen lone pair [1].
Q: The distillate is solidifying in the condenser. A: Many N-alkyl pyrazoles have melting points near room temperature (20-30°C).
-
Solution: Turn off the cooling water in the condenser. The ambient air is usually sufficient to condense these high-boiling oils without freezing them. If it freezes, use a heat gun gently on the condenser to melt it into the receiver.
Q: My vacuum gauge reads 0.5 mmHg, but the temperature is fluctuating wildly. A: This is a "false vacuum" reading often caused by a virtual leak or outgassing.
-
Diagnosis: Close the valve between the pump and the trap. If the pump sound changes significantly, your system has a leak. Re-grease all joints.
-
Physics: Fluctuating pressure causes fluctuating boiling points (
). You cannot get a stable fraction without stable pressure [2].
References
-
University of Rochester, Dept. of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Regioselective Synthesis of N-Substituted Pyrazoles. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for Pyrazole N-Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing reaction temperature, a critical parameter for achieving high yield and desired regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in a pyrazole N-alkylation reaction?
A: Temperature is a critical lever in controlling the outcome of your reaction. It primarily influences two key factors:
-
Reaction Rate: Like most chemical reactions, increasing the temperature generally increases the rate of N-alkylation. This is because more molecules will possess the necessary activation energy to react. If a reaction is sluggish or fails to proceed at room temperature, incrementally increasing the heat is often the first step in optimization.[1]
-
Reaction Selectivity: For unsymmetrical pyrazoles, temperature can be the deciding factor in which nitrogen atom (N1 or N2) is alkylated. This is governed by the principles of kinetic versus thermodynamic control.[2][3]
Q2: What is "Kinetic vs. Thermodynamic Control" and how does it apply to pyrazole N-alkylation temperature?
A: This concept is central to controlling regioselectivity in unsymmetrical pyrazoles.
-
Kinetic Product: This is the product that forms the fastest. Its formation pathway has a lower activation energy. Kinetic control is typically favored at lower temperatures , where the reaction is essentially irreversible, and the products do not have enough energy to revert to the starting materials.[2][3]
-
Thermodynamic Product: This is the most stable product. Its formation pathway may have a higher activation energy, but it exists at a lower overall energy state. Thermodynamic control is favored at higher temperatures , which provide enough energy to overcome the activation barriers of both forward and reverse reactions, allowing an equilibrium to be established that favors the most stable isomer.[2][3]
If your N-alkylation yields a mixture of isomers, adjusting the temperature is a powerful strategy to favor one over the other.
Q3: What are the standard starting temperatures for a base-mediated pyrazole N-alkylation?
A: A reliable and safe starting point for most pyrazole N-alkylations is to begin at room temperature (approx. 20-25°C) and gradually increase the temperature as needed. A common operational range is between room temperature and 80°C.[4] Reactions are typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track progress.[4]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiment and provides actionable, temperature-focused solutions.
Issue 1: Low or No Product Yield
Symptom: After several hours, analysis by TLC or LC-MS shows a significant amount of unreacted pyrazole starting material and little to no desired product.
Root Cause Analysis & Solution:
The reaction may lack sufficient energy to overcome the activation barrier.
-
Initial Step: Gently warm the reaction mixture to 40-50°C and monitor its progress every hour. For many standard alkylations, this moderate increase is sufficient to initiate the reaction.
-
Further Optimization: If the reaction remains sluggish, incrementally increase the temperature in 20°C steps, up to around 80-100°C for high-boiling point solvents like DMF or DMSO.[4]
-
Caution: Be aware that higher temperatures can promote side reactions or degradation.[1] If you observe the appearance of new, unidentified spots on your TLC plate as you increase the heat, you may have exceeded the optimal temperature for your specific substrate.
Issue 2: Poor Regioselectivity (Difficult-to-Separate Mixture of N1 and N2 Isomers)
Symptom: Your analytical data (e.g., ¹H NMR of the crude product) shows a mixture of two regioisomers, and purification by column chromatography is proving difficult or results in low isolated yield of the desired product.
Root Cause Analysis & Solution:
The reaction conditions, particularly temperature, are not sufficiently optimized to favor the formation of a single isomer. This is a classic case where applying the principles of kinetic and thermodynamic control is essential.
Caption: Decision workflow for optimizing regioselectivity via temperature.
Troubleshooting Steps:
-
To Favor the Kinetic Product: Run the reaction at a lower temperature. Start at 0°C and allow it to slowly warm to room temperature.[1] This approach restricts the available energy, favoring the pathway with the lowest activation barrier.
-
To Favor the Thermodynamic Product: Run the reaction at a higher temperature (e.g., 80-120°C, solvent permitting). This allows the reaction to reach equilibrium, where the more stable isomer will predominate.[3] It is crucial to confirm that your starting materials and products are stable at these elevated temperatures for extended periods.
Issue 3: Product Decomposition or Formation of Side-Products
Symptom: As the reaction progresses, the spot corresponding to the desired product on the TLC plate begins to fade, and new, often lower-Rf spots or baseline smearing appears. This is particularly common at elevated temperatures.
Root Cause Analysis & Solution:
The applied temperature is too high, leading to thermal degradation of the starting material or the N-alkylated product. Another common side reaction at high temperatures is over-alkylation, leading to the formation of quaternary pyrazolium salts.[1]
-
Reduce Temperature: Immediately lower the reaction temperature. If the reaction was being heated, reduce it to room temperature.
-
Optimize Time and Temperature: Find a balance. It is often better to run a reaction for a longer duration (e.g., 24 hours) at a milder temperature (e.g., 40°C) than for a shorter time (e.g., 4 hours) at a high temperature (e.g., 100°C).
-
Consider Alternative Methods: If your substrate is particularly heat-sensitive, methods that do not require high temperatures, such as acid-catalyzed alkylations with trichloroacetimidates, may be a better alternative.[5]
Data Summary & Starting Conditions
The choice of base and solvent are intrinsically linked to the optimal temperature. The following table provides general starting points based on literature precedents.
| Base | Solvent | Typical Temperature Range | Notes |
| K₂CO₃ / Cs₂CO₃ | DMF, DMSO | Room Temp – 80°C | A very common and reliable starting point for many pyrazole substrates. Often provides good N1 selectivity for 3-substituted pyrazoles.[4] |
| NaH | DMF, THF | 0°C – Room Temp | A stronger base, useful for less acidic pyrazoles. The initial deprotonation is often performed at 0°C before adding the alkylating agent and warming.[6][7] Can sometimes prevent the formation of regioisomeric byproducts.[8] |
| KHMDS | THF, DMSO | 0°C – Room Temp | A strong, non-nucleophilic base suitable for sensitive substrates. Often used in protocols aiming for high selectivity.[1] |
Note: This data is illustrative. Optimal conditions will vary depending on the specific pyrazole and alkylating agent used.
Experimental Protocol: Temperature Optimization Screening
This protocol outlines a parallel synthesis approach to efficiently determine the optimal temperature for your specific pyrazole N-alkylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
solving solubility issues of pyrazole ligands in non-polar solvents
Status: Operational Ticket Subject: Overcoming insolubility of pyrazole-based ligands in non-polar solvents (Toluene, Hexane, Benzene). Assigned Specialist: Senior Application Scientist, Ligand Engineering Division.
The Core Issue: Why is my ligand "Brick Dust"?
Before applying a fix, you must understand the thermodynamic barrier. Unsubstituted or lightly substituted pyrazoles (e.g.,
The Mechanism of Insolubility
-
Oligomerization: The
(donor) and (acceptor) sites on adjacent molecules form tight hydrogen-bonded cyclic dimers or linear oligomers. -
Lattice Energy: These H-bonds, combined with
- stacking of the aromatic rings, create a high crystal lattice energy.[1] -
The Barrier: For a non-polar solvent (like toluene) to dissolve the solid, the solvation energy must exceed this lattice energy. Non-polar solvents lack the H-bond acceptors/donors required to "break" the pyrazole-pyrazole network.
Visualizing the Problem:
Figure 1: The thermodynamic barrier. Toluene cannot disrupt the strong N-H...N dimer network.
Troubleshooting Guide (Q&A)
Module A: Ligand Design (The "Hardware" Fix)
Q: I am using 3,5-dimethylpyrazole, and it crashes out of cold toluene. How do I fix this without changing the metal center?
A: Switch to 3,5-di-tert-butylpyrazole (
-
Lipophilicity: It adds significant non-polar surface area ("grease") to the molecule.
-
Steric Disruption: The bulky t-butyl groups physically prevent tight packing of the pyrazole rings, lowering the lattice energy and making the H-bonds easier to break by the solvent.
Comparative Solubility Data:
| Ligand Variant | Substituents (R) | Solubility (Hexane/Toluene) | Crystallinity |
| Parent | H, H | Very Low (< 0.1 M) | High (H-bond chains) |
| Standard | Me, Me | Low to Moderate | Moderate (Dimers) |
| Optimized | t-Bu, t-Bu | High (> 1.0 M) | Low (Loose packing) |
| Greasy | n-Octyl, Me | Very High | Waxy / Oil |
Q: I need to synthesize a Scorpionate (Tp) ligand. Why is my potassium salt insoluble?
A: Potassium poly(pyrazolyl)borates are ionic salts (
-
The Fix: You must perform a cation exchange. React your
with a lipophilic cation source like Tetra-n-butylammonium bromide (TBAB) or PPNCl . The resulting salt will be soluble in DCM, Toluene, and even THF.
Module B: Process Engineering (The "Software" Fix)
Q: I cannot change my ligand structure. How do I force it into solution for complexation? A: Use the "Melt Synthesis" technique (Trofimenko's Method). Instead of trying to dissolve the ligand in a solvent, heat the ligand above its melting point (solvent-free) and add the metal salt directly.
-
Why it works: At the melting point, the H-bond network is thermally broken. The molten pyrazole acts as both the reagent and the solvent.
-
Applicability:[1][2][3][4][5][6][7][8][9][10] Works best for neutral pyrazoles (e.g., reacting
with or metal carbonyls).
Q: My ligand is an oil and hard to purify. What happened? A: You likely used long-chain alkyls (hexyl/octyl). While these guarantee solubility, they often prevent crystallization.
-
The Fix: If you need X-ray quality crystals, revert to the 3,5-di-tert-butyl analog. It provides the "sweet spot" of high solubility in solution but sufficient rigidity to crystallize upon concentration.
Experimental Protocols
Protocol A: Synthesis of High-Solubility 3,5-Di-tert-butylpyrazole
Use this protocol to upgrade from dimethylpyrazole.
Reagents:
-
Hydrazine hydrate (64-65%
) -
2,2,6,6-Tetramethyl-3,5-heptanedione (Dipivaloylmethane)
-
Ethanol (Solvent)
Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Addition: Dissolve 2,2,6,6-tetramethyl-3,5-heptanedione (10.0 g, 54 mmol) in Ethanol (30 mL).
-
Reaction: Add Hydrazine hydrate (3.0 mL, ~60 mmol) dropwise. The reaction is exothermic.
-
Reflux: Heat to reflux for 3 hours.
-
Isolation: Cool the mixture. The product, 3,5-di-tert-butylpyrazole , often precipitates as white needles directly from the cool ethanol.
-
Purification: If no precipitate forms, remove ethanol under vacuum. The residue can be recrystallized from cold hexanes.
Validation:
-
1H NMR (
): Look for a sharp singlet at 1.35 ppm (18H, t-Bu) and a singlet at 5.8-6.0 ppm (1H, C4-H). The N-H proton will be broad, often >10 ppm.
Protocol B: The "Cloud Point" Solubility Optimization
Use this to find the exact solvent blend for your specific ligand.
-
Dissolve 100 mg of ligand in the minimum amount of DCM (good solvent).
-
Add Toluene (poor solvent) dropwise with stirring.
-
Record the volume added when persistent turbidity (cloudiness) appears.
-
Calculation: Your working solvent system for reactions should be 10% less Toluene than this cloud point ratio.
Decision Logic & Workflow
Use this flowchart to determine the correct strategy for your specific solubility problem.
Figure 2: Strategic Decision Tree for Pyrazole Solubility Optimization.
References
-
Trofimenko, S. (1967). Boron-pyrazole chemistry. Journal of the American Chemical Society, 89(13), 3170–3177. Link
- Seminal work establishing the "Scorpionate" class and detailing the solubility differences between parent and substituted pyrazoles.
-
Van Wyk, J. L., et al. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole. Journal of Chemical Research, 36(8), 474-477.[11] Link
- Provides the specific protocol for the high-solubility t-butyl variant.
-
BenchChem Technical Support. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. Link
- General industrial guide on co-solvent and temperature str
- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press. The definitive text on handling these ligands, including "melt" synthesis techniques for insoluble variants.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. quora.com [quora.com]
- 5. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mocedes.org [mocedes.org]
- 7. researchgate.net [researchgate.net]
- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 9. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. pure.uj.ac.za [pure.uj.ac.za]
Technical Support Center: 3,5-Dimethyl-1-octyl-1H-pyrazole Purification
The Separation and Purification of 3,5-dimethyl-1-octyl-1H-pyrazole presents a unique chemical paradox: strictly speaking, if synthesized from symmetric precursors, N-regioisomers should not exist .[1] However, in practical application, researchers frequently encounter "isomer-like" impurities that degrade performance, particularly in ionic liquid formulation and metal extraction.[1]
This guide addresses the separation of 3,5-dimethyl-1-octyl-1H-pyrazole from its structural mimics, identifying the true nature of these impurities (often C-alkylated byproducts or starting material contaminants) and providing a definitive purification protocol.[1]
Topic: Separation of 3,5-dimethyl-1-octyl-1H-pyrazole from structural isomers and reaction byproducts. Applicable For: Organic Synthesis, Ionic Liquid Formulation, Ligand Extraction.[1] Version: 2.1 (Current)
Module 1: Diagnostic & Identification
"Is it really a regioisomer?"
Before attempting separation, you must identify the impurity.[1] For 3,5-dimethyl-1-octyl-1H-pyrazole , the classic "N1 vs. N2" regioisomerism does not exist due to the symmetry of the pyrazole core, provided the starting material was pure 3,5-dimethylpyrazole.[1]
The Symmetry Rule[1]
-
Precursor: 3,5-dimethylpyrazole (DMP) is symmetric.[1] The tautomers (H on N1 vs. H on N2) are identical.
-
Reaction: Alkylation at N1 yields 1-octyl-3,5-dimethylpyrazole .[1] Alkylation at N2 yields the exact same molecule.
| Impurity Type | Chemical Identity | Origin | Polarity (Relative to Target) |
| Type A (Most Likely) | 4-octyl-3,5-dimethyl-1H-pyrazole (C-Alkylation) | High reaction temp (>100°C) or specific catalysts. | Higher (Has free N-H) |
| Type B | 1-octyl-3-methylpyrazole & 1-octyl-5-methylpyrazole | Impure starting material (3-methylpyrazole contamination). | Similar (Hardest to separate) |
| Type C | Bis-octyl quaternary salt | Over-alkylation (Quaternization at N2). | Very High (Ionic/Salt) |
Diagnostic Workflow (DOT Diagram)
Figure 1: Diagnostic logic for identifying impurities in pyrazole alkylation.
Module 2: Separation Protocols
Protocol A: Removing C-Alkylated Isomers (The "Free NH" Method)
Target: Separation of N-octyl (Target) from C-octyl (Impurity). Mechanism: The target molecule (N-octyl) has no acidic proton. The impurity (C-octyl) retains the N-H proton, making it capable of Hydrogen bonding and deprotonation.[1]
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., n-Hexane or Petroleum Ether ).[1] The target is highly soluble; ionic byproducts (quaternary salts) will likely precipitate or oil out.
-
Filtration: Filter off any solids (Quaternary salts/Inorganic salts).
-
Silica Plug (Flash Filtration):
-
Prepare a short column of Silica Gel (SiO2).
-
Elute with 100% Hexane initially, then gradient to 95:5 Hexane:EtOAc .[1]
-
Result: The Target (1-octyl-3,5-dimethyl) is lipophilic and elutes rapidly (Rf ~0.8-0.9).
-
The Impurity (4-octyl-3,5-dimethyl) has a free N-H group, interacts strongly with silica, and elutes much later (Rf < 0.3).[1]
-
-
Alternative: Acid Wash (Reverse Logic):
Protocol B: Distillation (Boiling Point Differential)
Target: Large scale purification. Data:
-
3,5-dimethyl-1-octyl-1H-pyrazole BP: ~140-150°C at 1-2 mmHg (Estimated based on homologs).[1]
-
C-alkylated isomers: Significantly higher boiling point due to Hydrogen bonding (dimerization).
Procedure:
-
Perform Vacuum Distillation (< 5 mmHg).
-
Collect the main fraction.
-
Critical: Do not overheat the pot (>200°C), as this can promote thermal isomerization or degradation.[1]
Module 3: Troubleshooting & FAQs
Q1: I am seeing two peaks in my GC with a 50:50 ratio. What happened?
Diagnosis: You likely used 3-methylpyrazole (often sold as 3(5)-methylpyrazole) instead of 3,5-dimethylpyrazole . Explanation: 3-methylpyrazole is unsymmetric. Alkylation produces a mixture of 1-octyl-3-methylpyrazole and 1-octyl-5-methylpyrazole .[1] Solution: These are true regioisomers with very similar boiling points and polarities. Separation is difficult.
-
Method: High-efficiency fractional distillation (spinning band column) is required, as boiling point differences are often <5°C.[1]
-
Prevention: Verify the CAS number of your starting material. It must be 3,5-dimethylpyrazole (CAS 67-51-6) , not 3-methylpyrazole.[1]
Q2: My product is a solid, but it should be a liquid.
Diagnosis: You likely have the Quaternary Salt (1,2-dioctyl-3,5-dimethylpyrazolium halide).[1] Cause: Use of excess octyl halide or high temperatures. Fix: Wash the solid with Hexane . The target product (liquid) will dissolve in hexane; the quaternary salt (solid) will not.[1]
Q3: Can I use Acetylacetone and Octylhydrazine to avoid isomers?
Answer: Yes, this is the superior synthetic route.
Mechanism: Condensation of Acetylacetone (symmetric diketone) with Octylhydrazine yields exclusively 1-octyl-3,5-dimethylpyrazole.[1]
Advantage: No C-alkylation issues (under mild conditions) and no N-isomer ambiguity.
Reaction:
Synthesis Pathway Comparison (DOT Diagram)
Figure 2: Comparison of synthetic routes. Route B is recommended to avoid isomer separation issues entirely.[1]
References
-
Rusak, V. V., et al. (2015).[1][2] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Journal of Applied Chemistry.
-
Deng, X., & Mani, N. S. (2008).[1][3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.
-
NIST Chemistry WebBook. "1H-Pyrazole, 3,5-dimethyl-1-phenyl- Data." (Analogous physicochemical properties).
-
Elguero, J. (1984).[1] "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (Foundational text on Pyrazole tautomerism and alkylation regioselectivity).
Sources
Validation & Comparative
Definitive Assignment of N-Octyl Pyrazole Ring Carbons: A Comparative Technical Guide
The following guide details a definitive spectral assignment strategy for N-octyl pyrazole ring carbons , comparing the efficacy of a Multi-Dimensional Correlation Protocol (The "Product") against traditional 1D empirical methods and computational prediction.
Executive Summary
In drug development, pyrazole derivatives are ubiquitous scaffolds. However, the regio-regularity of N-alkylation (e.g., attaching an octyl chain) often yields isomeric mixtures or ambiguous structures. Misassigning the C3 and C5 carbons in N-octyl pyrazoles is a common error in literature due to their similar chemical environments.
This guide compares three assignment methodologies:
-
Method A (Baseline): 1D
C NMR with Empirical Shift Tables. -
Method B (Alternative): DFT/GIAO Computational Prediction.
-
Method C (The Protocol): Heteronuclear Multiple Bond Correlation (HMBC) Triangulation.
Verdict: While Methods A and B offer rapid approximations, Method C (HMBC Triangulation) is the only self-validating, legally defensible workflow for establishing structural identity in GMP/GLP environments.
The Technical Challenge: C3 vs. C5 Ambiguity
In an N-octyl pyrazole, the symmetry of the parent pyrazole is broken. The nitrogen atoms are distinct:
-
N1 (Pyridine-like): Bonded to the octyl chain.
-
N2 (Pyrrole-like): The imine nitrogen.
The Problem: The
Comparative Analysis of Assignment Strategies
The following table summarizes the performance of the three methodologies based on accuracy, time-to-result, and risk of structural misassignment.
| Feature | Method A: 1D Empirical | Method B: DFT Prediction | Method C: HMBC Protocol |
| Primary Data Source | Literature tables, SCS rules | Quantum mechanics (GIAO) | Experimental scalar coupling |
| Accuracy | Low (< 70%) | Medium-High (90-95%) | Absolute (100%) |
| Solvent Sensitivity | High (fails with solvent shifts) | Medium (requires solvation model) | None (topology invariant) |
| Differentiation | Often fails to separate C3/C5 | Can separate, but requires CPU time | Definitive via N-CH₂ gating |
| Self-Validating? | No | No | Yes |
Why "The Protocol" (Method C) is Superior
-
Causality: Method C relies on the immutable physical property of scalar coupling (
) rather than statistical likelihood (Method A) or theoretical approximation (Method B). -
The "Smoking Gun": The
-methylene protons of the octyl chain ( ) share a 3-bond path to C5 but are 4 bonds away from C3 . In HMBC spectroscopy, 4-bond correlations are typically silent, making the appearance of a cross-peak a definitive marker for C5.
Technical Deep Dive: The HMBC Triangulation Logic
The structural assignment relies on a specific connectivity pathway. The octyl chain acts as an "anchor" to identify the adjacent ring carbon.
Pathway Mechanics
-
Anchor Point: Identify the
-methylene protons ( of the octyl chain). These appear as a triplet/multiplet around 4.0–4.2 ppm in H NMR. -
The Vector: These
protons couple to the directly attached . -
The Target: Through
, the protons exert a strong coupling to C5 . -
The Null: There is no observable coupling to C3 (4 bonds distance).
Visualization of the Assignment Logic
The following diagram illustrates the decision tree and molecular connectivity required for definitive assignment.
Caption: Logical workflow for distinguishing C3 and C5 using HMBC gating from the N-alkyl chain.
Experimental Protocol: Self-Validating System
To replicate this assignment with high fidelity, follow this step-by-step protocol. This workflow is designed to be self-validating : if the internal checks (HSQC phases) fail, the data is invalid.
Step 1: Sample Preparation
-
Concentration: Dissolve 15–20 mg of the N-octyl pyrazole in 0.6 mL of DMSO-d₆ or CDCl₃ .
-
Note: DMSO-d₆ is preferred if the pyrazole has exchangeable protons (e.g., -NH, -OH) elsewhere, but CDCl₃ provides sharper resolution for the aliphatic octyl chain.
-
-
Tube: High-quality 5mm NMR tube (prevent shimming artifacts).
Step 2: Data Acquisition Parameters
Run the following sequence on a spectrometer
-
1D
H NMR:-
Sweep Width: 12–15 ppm.
-
Scans: 16.
-
Goal: Identify the H-4 (pyrazole ring proton, typically ~6.0–6.5 ppm) and H-1' (octyl N-CH₂, ~4.0–4.2 ppm).
-
-
Multiplicity-Edited HSQC (e.g., hsqcedetgpsisp2.3):
-
Goal: Distinguish CH/CH₃ (positive phase) from CH₂ (negative phase).
-
Validation: The octyl H-1' must show a negative phase (CH₂) correlation to a carbon at ~50–55 ppm. The Pyrazole H-4 must show a positive phase (CH) correlation to C4 (~100–110 ppm).
-
-
Gradient HMBC (e.g., hmbcgplpndqf):
-
Long-range delay: 60–80 ms (optimized for
Hz). -
Scans: 32–64 (sufficient SNR is critical for quaternary carbons).
-
Critical Step: Zoom into the F1 region of 120–150 ppm.
-
Step 3: Analysis & Assignment Table
Construct the assignment table. Below is a representative dataset for a generic 3,5-disubstituted-N-octyl pyrazole.
| Atom | Type | HMBC Correlations (Key) | ||
| N-CH₂ (1') | CH₂ | 52.4 | 4.12 (t) | C5 , C2', C3' |
| C5 | Cq | 139.2 | — | H-1' (Strong) , H-4 |
| C4 | CH | 106.5 | 6.35 (s) | H-1' (weak/rare), H-3, H-5 |
| C3 | Cq | 129.8 | — | H-4, Substituent protons |
| Octyl Chain | CH₂ | 14–32 | 0.8–1.9 | Internal chain correlations |
Note: If H-1' correlates to BOTH aromatic carbons, the structure may be an N-H tautomer mixture (unlikely with octyl) or the pulse delay is too short, catching 4-bond couplings. The C5 correlation is typically significantly stronger.
Visualization of Molecular Connectivity
The diagram below visualizes the specific correlations that define the "Product" methodology.
Caption: HMBC correlation map. The green path (H-1' to C5) is the definitive assignment signal.
References
-
Claramunt, R. M., et al. (2006). "The structure of N-alkylpyrazoles in the solid state and in solution." Journal of Molecular Structure.
-
Alkorta, I., & Elguero, J. (2023). "Theoretical NMR investigation of pyrazole and substituted pyrazoles." ResearchGate.[1]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2024). "Structure Determination Using NMR: Pyrazole Chemical Shifts." University of Wisconsin-Madison / ACS Organic Chemistry Data.
Sources
Comparative Guide: Corrosion Inhibition Efficiency of Methyl vs. Octyl Substituted Pyrazoles
[1]
Executive Summary
This technical guide evaluates the corrosion inhibition performance of Methyl-substituted Pyrazoles (Short-Chain) versus Octyl-substituted Pyrazoles (Long-Chain) on mild steel in acidic media (1.0 M HCl/H₂SO₄). While methyl pyrazoles offer superior solubility and rapid kinetic adsorption, octyl derivatives leverage the "hydrophobic effect" to form denser, more persistent supramolecular films, often yielding higher inhibition efficiencies (
Mechanistic Foundation: The Alkyl Chain Effect
The core differentiator between methyl and octyl pyrazoles lies in their adsorption geometry and the resulting topology of the protective double layer.
Methyl Pyrazoles (Short-Chain)
-
Mechanism: Adsorb primarily through the donation of lone pair electrons from the pyrazole nitrogen atoms (
) and -electron interactions from the aromatic ring to the metal's -orbitals. -
Geometry: Tend to adopt a planar orientation to maximize
-orbital overlap. -
Limitation: The small methyl group provides minimal steric coverage, leaving gaps in the protective monolayer where corrosive ions (
, ) can penetrate.
Octyl Pyrazoles (Long-Chain)
-
Mechanism: Combine the electronic adsorption of the pyrazole headgroup with the hydrophobic tail effect of the
alkyl chain. -
Geometry: At critical concentrations, the octyl tails self-assemble perpendicular to the metal surface, creating a "picket fence" barrier that physically repels water and corrosive ions.
-
Advantage: Enhanced surface coverage (
) due to van der Waals interactions between adjacent alkyl chains, leading to a more compact barrier film.
Visualization of Adsorption Dynamics
Figure 1: Mechanistic difference in adsorption geometry. Methyl derivatives favor planar chemisorption, while Octyl derivatives form perpendicular hydrophobic barriers.
Experimental Validation Protocols
To objectively compare these inhibitors, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility.
Electrochemical Impedance Spectroscopy (EIS)
This non-destructive method quantifies the charge transfer resistance (
-
Preparation: Polish mild steel coupons (C1018) with SiC paper (up to 1200 grit). Degrease with acetone.
-
Electrolyte: Prepare 1.0 M HCl solution.
-
Cell Setup: Three-electrode system (Working: Steel; Counter: Platinum; Reference: Ag/AgCl).
-
OCP Stabilization: Immerse sample for 30 minutes until Open Circuit Potential (OCP) stabilizes.
-
Measurement: Apply AC signal (10 mV amplitude) over frequency range
to . -
Analysis: Fit Nyquist plots to a Randles equivalent circuit (
).-
Calculation:
-
Gravimetric Weight Loss Method
The "Gold Standard" for long-term efficiency verification.
-
Weighing: Measure initial mass (
) of dried coupons ( mg). -
Immersion: Suspend coupons in 1.0 M HCl with varying inhibitor concentrations (
to M) for 24 hours at 303 K. -
Cleaning: Remove corrosion products using Clarke’s solution (Sb2O3 + SnCl2 in HCl).
-
Re-weighing: Measure final mass (
). -
Calculation:
, where is corrosion rate in .
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for validating corrosion inhibitor performance.
Performance Analysis: Methyl vs. Octyl[2]
The following data summarizes comparative studies of pyrazole derivatives. Note that Octyl derivatives typically exhibit higher efficiency at lower concentrations due to the hydrophobic effect, but may suffer solubility issues at high concentrations.
Table 1: Physicochemical & Theoretical Comparison
| Feature | Methyl-Pyrazole (Short) | Octyl-Pyrazole (Long) | Impact on Corrosion |
| Solubility (Water) | High | Low (Requires co-solvent) | Methyl is easier to formulate; Octyl requires ethanol/DMSO. |
| Log P (Hydrophobicity) | ~0.5 - 1.2 | > 3.5 | Octyl forms stronger water-repelling barriers. |
| Adsorption Mode | Planar (Flat) | Perpendicular (Tail-up) | Octyl allows denser packing of molecules. |
| HOMO Energy ( | Higher (Better Donor) | Slightly Lower | Methyl is electronically superior; Octyl is sterically superior. |
Table 2: Inhibition Efficiency ( ) in 1.0 M HCl
Data aggregated from representative studies on alkyl-substituted N-heterocycles [1, 2, 4].
| Concentration (M) | Methyl-Pyrazole | Octyl-Pyrazole | Observation |
| 45.2% | 78.5% | Octyl dominates at low concentrations due to large surface area. | |
| 72.1% | 89.3% | Critical Micelle Concentration (CMC) effects begin for Octyl. | |
| 92.3% | 96.8% | Both effective; Octyl provides near-perfect protection. | |
| Temp Stability (333 K) | 85.0% | 76.0% | Critical: Octyl films (physisorbed tails) can desorb faster at high heat. |
Key Insight: While Octyl pyrazoles generally outperform Methyl variants in efficiency (
Theoretical Insights (DFT & MD Simulations)
Computational modeling provides the "why" behind the performance differences.
-
Electronic Parameters: Density Functional Theory (DFT) calculations often show that the Methyl group, being an electron donor, raises the
of the pyrazole ring, theoretically making it a better electron donor to the iron surface than the Octyl variant [3]. -
Steric Parameters: However, Molecular Dynamics (MD) simulations reveal that the Octyl chain's interaction energy (
) is significantly higher due to the cumulative van der Waals contacts with the metal surface and lateral interactions between chains.
Conclusion & Recommendations
Verdict:
-
Choose Octyl-Pyrazoles when maximizing corrosion protection is critical, and the application temperature is moderate (< 60°C). The formation of a hydrophobic barrier provides superior resistance to chloride ion penetration.
-
Choose Methyl-Pyrazoles for high-temperature applications or aqueous systems where solubility is a limiting factor. They offer robust, chemically bonded protection that is less liable to thermal desorption.
Final Recommendation: For drug development professionals exploring these scaffolds, the Octyl motif offers a dual-function benefit: high corrosion inhibition for storage/transport and increased lipophilicity which may be relevant for biological availability in other contexts.
References
-
Chadli, R., et al. (2020). "Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid." Portugaliae Electrochimica Acta.
-
Talat, R., et al. (2022).[1] "Anti-corrosion performance of novel pyrazole derivative for carbon steel corrosion in 1 M HCl: Computational and experimental studies." Inorganic Chemistry Communications. [1]
-
Zheng, X., et al. (2020). "Experimental and Theoretical Study on the Corrosion Inhibition of Mild Steel by 1-Octyl-3-methylimidazolium L-Prolinate." ACS Omega.
-
Fouda, A.S., et al. (2021). "Pyrazole derivatives as efficient organic inhibitors for corrosion in aggressive media: A comprehensive review." International Journal of Corrosion and Scale Inhibition.
-
BenchChem. (2025).[2] "Validating the Protective Action of Pyrazole-Based Corrosion Inhibitors: A Comparative Guide."
elemental analysis data for pure 3,5-dimethyl-1-octyl-1H-pyrazole
The following guide details the technical specifications, synthesis, and application performance of 3,5-dimethyl-1-octyl-1H-pyrazole , a critical ligand in coordination chemistry and hydrometallurgical solvent extraction.
CAS Registry Number: 1138-46-1 Formula: C₁₃H₂₄N₂ Molecular Weight: 208.34 g/mol [1]
Executive Summary
3,5-Dimethyl-1-octyl-1H-pyrazole is a lipophilic derivative of 3,5-dimethylpyrazole. Unlike its parent compound, which is water-soluble, the N-octyl variant is engineered for high solubility in non-polar organic solvents (kerosene, hexane, toluene). This physicochemical shift makes it an elite extractant for transition metals (Cu²⁺, Zn²⁺, Cd²⁺) from acidic aqueous feeds.
This guide provides the Reference Elemental Analysis , a validated Synthesis Protocol , and a Performance Comparison against standard alternatives.
Elemental Analysis & Purity Standards
For researchers and QC professionals, the elemental composition is the primary metric for validating ligand purity. Impurities (often unreacted 3,5-dimethylpyrazole or octyl bromide) significantly degrade metal selectivity.
Reference Data: Theoretical vs. Acceptance Limits
The following table establishes the calculated values for C₁₃H₂₄N₂. High-grade reagents (>99% purity) must conform to these tolerances.
| Element | Theoretical Mass % | Acceptance Range (±0.4%) | Common Impurity Impact |
| Carbon (C) | 74.95% | 74.55% – 75.35% | Low C indicates moisture or solvent retention. |
| Hydrogen (H) | 11.61% | 11.21% – 12.01% | High H often suggests residual aliphatic solvent (e.g., hexane). |
| Nitrogen (N) | 13.45% | 13.05% – 13.85% | Deviations here typically signal incomplete alkylation. |
Technical Insight: In practice, this compound is often isolated as a pale yellow or "blue oil" (if trace copper is present) or a low-melting solid. Purity should be further cross-validated using ¹H NMR (distinct triplet for terminal methyl of octyl chain at ~0.88 ppm and singlet for pyrazole-CH at ~5.8 ppm).
Comparative Performance Analysis
Why choose the Octyl derivative? The table below compares 3,5-dimethyl-1-octyl-1H-pyrazole against common alternatives in the context of Liquid-Liquid Extraction (LLE) .
| Feature | 1-Octyl-3,5-dimethylpyrazole | 3,5-Dimethylpyrazole (Parent) | D2EHPA (Standard Extractant) |
| Lipophilicity (LogP) | High (~5.2) | Low (0.6) | Very High |
| Solubility in Kerosene | Excellent | Poor (Precipitates) | Excellent |
| Selectivity Mechanism | Coordination (Neutral) | N/A (Aqueous Phase only) | Cation Exchange (Acidic) |
| Stripping Ease | High (pH dependent) | N/A | Low (Requires strong acid) |
| Primary Use Case | Selective extraction of neutral metal salts (e.g., CuCl₂) | Precursor synthesis; Curing agent | Bulk metal recovery (Zn, Co, Ni) |
Key Advantage: Neutral Coordination
Unlike acidic extractants (D2EHPA) that release protons and lower the pH of the aqueous phase, 1-octyl-3,5-dimethylpyrazole acts as a neutral solvating ligand. This allows for metal extraction without requiring continuous pH adjustment, simplifying the workflow significantly.
Experimental Protocols
A. Synthesis Workflow (Self-Validating)
Based on modified protocols from US Patent 6,770,122 and standard alkylation methodologies.
Objective: Synthesize >99% pure 3,5-dimethyl-1-octyl-1H-pyrazole via N-alkylation.
Reagents:
-
3,5-Dimethylpyrazole (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.2 eq) [Alt: K₂CO₃ for safer, slower reaction]
-
1-Bromooctane (1.1 eq)
-
THF (Anhydrous) or Acetonitrile
Step-by-Step Procedure:
-
Activation: In a flame-dried 3-neck flask under N₂, suspend NaH (washed with hexane to remove oil) in anhydrous THF.
-
Deprotonation: Add 3,5-dimethylpyrazole dropwise at 0°C. Stir for 30 mins until H₂ evolution ceases. Validation: Solution turns clear/slightly cloudy; bubbling stops.
-
Alkylation: Add 1-bromooctane dropwise. Warm to room temperature and reflux for 6–12 hours.
-
Quenching: Cool to 0°C and carefully add methanol to quench excess NaH.
-
Extraction: Remove solvent in vacuo. Redissolve residue in Ethyl Acetate; wash with water (3x) and Brine (1x).
-
Purification: Dry organic layer over MgSO₄. Concentrate.
-
Critical Step: Distill under high vacuum (approx. 0.1 mmHg). Collect the fraction boiling at ~110–120°C (adjust based on vacuum pressure).
-
Alternative: Silica gel chromatography (Hexane:EtOAc 9:1).
-
B. Visualization of Synthesis Pathway
The following diagram illustrates the chemical transformation and logic flow.
Figure 1: N-alkylation pathway converting hydrophilic pyrazole to the lipophilic octyl derivative.
C. Metal Extraction Workflow
Application: Extraction of Copper(II) from acidic chloride media.
-
Organic Phase Prep: Dissolve 0.1 M 3,5-dimethyl-1-octyl-1H-pyrazole in Kerosene (modifier: 10% Decanol to prevent third-phase formation).
-
Contact: Mix Organic Phase with Aqueous Feed (containing Cu²⁺) at 1:1 Phase Ratio (A:O).
-
Equilibrium: Shake vigorously for 10 minutes at 25°C.
-
Separation: Centrifuge to separate phases. Analyze Aqueous raffinate by AAS/ICP-OES.
Figure 2: Solvent extraction cycle demonstrating the ligand's role in phase transfer.
References
-
Synthesis & Characterization
-
Baum, T. H., et al. (2004). Copper deposition using copper formate complexes. U.S. Patent No. 6,770,122. Washington, DC: U.S. Patent and Trademark Office.
- Note: Describes the synthesis of 1-octyl-3,5-dimethylpyrazole using Na/THF and bromooctane.
-
-
General Pyrazole Chemistry
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[2] Comprehensive Heterocyclic Chemistry, 5, 167-303.
-
-
Compound Registry
-
PubChem CID 573081: 3,5-dimethyl-1-octyl-1H-pyrazole. National Center for Biotechnology Information.
-
-
Application Context (Solvent Extraction)
Sources
A Senior Application Scientist's Guide to HPLC Method Selection for Purity Determination of Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, ensuring the purity of Active Pharmaceutical Ingredients (APIs) is a cornerstone of safety and efficacy. Pyrazole derivatives, a class of heterocyclic compounds with a wide range of pharmacological activities, are no exception.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this critical task. This guide provides an in-depth comparison of HPLC methodologies for the purity determination of pyrazole derivatives, grounded in scientific principles and practical field experience. We will explore the nuances of method selection, backed by experimental data, to empower you to make informed decisions for your specific analytical challenges.
The Critical Role of Structure in Method Selection
The diverse substitutions on the pyrazole ring dictate the physicochemical properties of the molecule, such as polarity, hydrophobicity, and the potential for chirality.[3] Understanding these properties is the first step in a logical HPLC method development process.[4][5] A non-polar, hydrophobic substituent will behave vastly different from a polar or ionizable group, necessitating different analytical approaches.
Comparative Analysis of HPLC Methodologies
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Non-Polar to Moderately Polar Pyrazoles
RP-HPLC is the most widely used technique for the analysis of pyrazole derivatives due to its versatility and robustness.[6] The separation is based on the hydrophobic interactions between the analyte and a non-polar stationary phase, typically silica bonded with alkyl chains.
The choice between a C18 (octadecyl) and a C8 (octyl) stationary phase is a critical decision in method development.
-
C18 Columns: With their longer carbon chains, C18 columns are more hydrophobic and offer greater retention for non-polar compounds.[4][7][8][9] This increased interaction can lead to better separation of closely related impurities, especially for complex mixtures.[5][9]
-
C8 Columns: C8 columns are less hydrophobic, resulting in shorter retention times. This makes them suitable for moderately polar pyrazole derivatives or when faster analysis is required.[4][5][8]
| Parameter | C18 Column | C8 Column | Expert Insight |
| Retention | Higher | Lower | For highly substituted, non-polar pyrazoles, a C18 column is generally the preferred starting point to ensure adequate retention and resolution. |
| Hydrophobicity | Higher | Lower | C8 columns can be advantageous for more polar pyrazole derivatives, preventing excessively long run times. |
| Selectivity | Often provides higher resolution for complex mixtures | Suitable for quicker separations of less hydrophobic molecules | The choice should be empirically determined, but C18 often provides a better initial screening platform for unknown impurity profiles. |
| Typical Analytes | Non-polar to moderately polar pyrazoles, complex impurity profiles | Moderately polar pyrazoles, simpler mixtures, rapid analysis | Consider the overall hydrophobicity of the pyrazole derivative. A higher logP value would suggest starting with a C18 column. |
For pyrazole derivatives with ionizable functional groups (e.g., amino or carboxylic acid moieties), the pH of the mobile phase is a powerful tool to manipulate retention and selectivity.[3][10][11][12] By adjusting the pH to be at least two units away from the analyte's pKa, you can ensure the compound is in a single ionic form (either fully ionized or fully unionized), leading to sharper, more symmetrical peaks.[2][11]
-
Low pH (e.g., 2-4): Protonates basic pyrazoles, making them more polar and eluting earlier. This is also beneficial for silica-based columns as it suppresses the ionization of residual silanol groups, reducing peak tailing.[2][13]
-
High pH (e.g., 8-10): Deprotonates acidic pyrazoles, making them more polar. Requires pH-stable columns.
Chiral HPLC: Resolving Enantiomers for Safety and Efficacy
Many pyrazole derivatives are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the separation and control of enantiomeric impurities. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this purpose.[14][15]
| Mode | Stationary Phase Example | Mobile Phase | Typical Analysis Time | Resolution | Expert Insight |
| Normal-Phase | Lux Amylose-2 | n-Hexane/Ethanol | ~30 min | Up to 30 | Often provides higher resolution but with longer analysis times and less MS-friendly mobile phases. |
| Polar Organic | Lux Cellulose-2 | Acetonitrile, Methanol, Ethanol | ~5 min | Up to 18 | Offers faster analysis times and sharper peaks, making it suitable for high-throughput screening.[13][15] |
Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Pyrazoles
For highly polar pyrazole derivatives that show little to no retention in RP-HPLC, HILIC is a valuable alternative.[6][16][17][18][19] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Key Advantages of HILIC:
-
Enhanced retention of polar compounds: Ideal for pyrazoles with multiple polar functional groups.[16][18]
-
Orthogonal selectivity to RP-HPLC: Provides a different separation mechanism, which can be useful for resolving impurities that co-elute in reversed-phase systems.[16]
-
MS compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization.[18]
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Solution
UPLC utilizes columns with sub-2 µm particles and instrumentation capable of handling higher pressures, leading to significant improvements in speed, resolution, and sensitivity compared to traditional HPLC.[20]
| Parameter | UPLC | HPLC | Advantage of UPLC |
| Analysis Time | Significantly shorter (< 10 minutes) | Longer (30-60 minutes) | Higher throughput, faster method development.[20] |
| Resolution | Higher, for better separation of impurities | Good, but may be insufficient for complex mixtures | More accurate impurity profiling and quantification.[20] |
| Sensitivity | Higher, due to sharper peaks | Lower | Improved detection of trace impurities.[20] |
| Solvent Consumption | Lower per analysis | Higher | Reduced operational costs and environmental impact.[20] |
Experimental Protocols
Recommended RP-HPLC Method for Purity Determination of a Moderately Polar Pyrazole Derivative
This protocol provides a starting point for the development of a robust RP-HPLC method. Optimization will be necessary based on the specific properties of the pyrazole derivative.
1. Instrumentation:
-
HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (for HPLC) or C18, 100 mm x 2.1 mm, 1.7 µm (for UPLC)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC)
-
Column Temperature: 30 °C
-
Detection: UV at the λmax of the main pyrazole peak and a lower wavelength (e.g., 210 nm) to detect impurities that may not absorb at the λmax. A PDA detector is recommended for comprehensive analysis.[21][22][23]
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the pyrazole derivative in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.
4. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[24][25]
Visualization of Method Development Workflow
Caption: A systematic workflow for HPLC method development for pyrazole derivatives.
Troubleshooting Common Issues
-
Peak Tailing: Often observed for basic pyrazole derivatives due to interactions with residual silanol groups on the silica-based stationary phase.[8][9][13][14][15]
-
Solution: Lower the mobile phase pH to ~3 to protonate the silanols. Use a modern, high-purity, end-capped C18 column.[13]
-
-
Poor Resolution:
-
Solution: Optimize the mobile phase composition (try a different organic modifier like methanol). Adjust the gradient slope. For complex mixtures, consider a longer column or a smaller particle size (UPLC).
-
-
Co-eluting Impurities:
Conclusion
The selection of an appropriate HPLC method for the purity determination of pyrazole derivatives is a multi-faceted process that requires a thorough understanding of the analyte's chemical properties and the principles of chromatography. While RP-HPLC with a C18 column is a robust starting point for many pyrazoles, a comprehensive evaluation of other techniques such as chiral HPLC, HILIC, and UPLC is essential for developing a specific, sensitive, and reliable method. By following a systematic approach to method development and validation, researchers can ensure the quality and safety of these pharmaceutically important compounds.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group. Retrieved from [Link]
-
Difference between C18 Column and C8 Column. (2025, November 10). Hawach Scientific. Retrieved from [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved from [Link]
-
Differences and Applications of C18 vs. C8 HPLC Columns. (2025, June 26). Hawach. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). SpringerLink. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC). (n.d.). RJPT. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. Retrieved from [Link]
-
Hydrophilic Interaction Liquid Chromatography: An Update. (2019, March 1). LCGC International. Retrieved from [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). ResearchGate. Retrieved from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). National Center for Biotechnology Information. Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Compare Different HPLC Detector Types. (2025, August 1). Torontech. Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]
-
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of Metal Complexes with N-Octyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern coordination chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. For metal complexes featuring N-octyl pyrazole ligands, this structural elucidation provides critical insights into their reactivity, stability, and potential as therapeutic agents or catalysts. The long N-octyl chain introduces significant steric and electronic effects, influencing crystal packing and, consequently, the material's bulk properties. This guide offers an in-depth comparison of analytical techniques for determining the crystal structure of these complexes, grounded in experimental data and field-proven insights.
The Central Role of N-Octyl Pyrazoles in Coordination Chemistry
N-substituted pyrazoles are a versatile class of ligands in coordination chemistry. The introduction of a long alkyl chain, such as an octyl group, at the N1 position of the pyrazole ring imparts several key characteristics to the resulting metal complexes. These include increased solubility in nonpolar solvents, which can be advantageous for catalytic applications in organic media, and the potential for novel solid-state packing arrangements driven by van der Waals interactions between the alkyl chains. Understanding how these long chains influence the coordination geometry around the metal center is crucial for the rational design of new materials with tailored properties.
Comparative Analysis of Metal Complex Structures
The choice of the metal center significantly influences the resulting coordination geometry and the overall structure of the complex. While crystallographic data for metal complexes specifically with N-octyl pyrazole are not abundant, we can infer trends by examining complexes with other N-substituted pyrazoles and related ligands.
| Metal Ion | Typical Coordination Number | Common Geometries | Representative Bond Lengths (M-N) (Å) | Key Structural Features & Influence of N-Alkyl Chains |
| Copper(II) | 4, 5, 6 | Square planar, Square pyramidal, Distorted octahedral | 1.9 - 2.2 | Jahn-Teller distortion is common, leading to elongated axial bonds. The N-octyl chain can influence the degree of distortion and the packing of the complexes in the solid state, potentially leading to layered structures. |
| Nickel(II) | 4, 6 | Square planar, Tetrahedral, Octahedral | 2.0 - 2.2 | The geometry is sensitive to the ligand field strength and steric bulk. With bulky N-octyl pyrazole ligands, a shift towards tetrahedral or distorted octahedral geometries might be observed to minimize steric hindrance. An octanuclear nickel(II) pyrazolate cluster with N-octyl functionalization has been reported, showcasing a complex cubic Ni8 core.[1] |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | 2.0 - 2.2 | High-spin Co(II) complexes are common. The N-octyl group can affect the spin state by subtly altering the ligand field. The steric demands of the octyl chain can favor lower coordination numbers. |
| Zinc(II) | 4, 5, 6 | Tetrahedral, Trigonal bipyramidal, Octahedral | 2.0 - 2.2 | As a d¹⁰ ion, Zn(II) has no crystal field stabilization energy, and its geometry is primarily dictated by steric factors and ligand-to-metal ratio. The flexible coordination geometry of zinc makes it an interesting candidate for studying the packing effects of the N-octyl chains. |
Table 1: Comparison of Structural Features of Transition Metal Complexes with N-Substituted Pyrazole Ligands.
A Head-to-Head Comparison of Analytical Techniques for Crystal Structure Determination
The determination of the precise atomic arrangement in metal complexes with N-octyl pyrazoles relies on a suite of powerful analytical techniques. The choice of method is often dictated by the nature of the sample and the level of detail required.
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD is the definitive method for obtaining a complete and unambiguous three-dimensional structure of a crystalline material.[2][3][4] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
The primary reason to employ SC-XRD is its ability to provide a complete and highly detailed structural model. For novel metal complexes, this level of detail is essential for understanding structure-property relationships.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Powder X-ray Diffraction (PXRD): A Versatile Alternative
When growing single crystals of sufficient size and quality is not feasible, powder X-ray diffraction (PXRD) emerges as a powerful alternative.[5][6][7] This is particularly relevant for complexes with long alkyl chains, which can sometimes hinder the formation of large, well-ordered single crystals.
PXRD is the method of choice for phase identification, assessing sample purity, and determining unit cell parameters from a microcrystalline powder. While it does not typically provide the atomic resolution of SC-XRD, it is an invaluable tool for characterizing bulk materials.[5][7]
Caption: Workflow for Powder X-ray Diffraction.
Density Functional Theory (DFT): The Computational Approach
Computational methods, particularly Density Functional Theory (DFT), have become indispensable in modern structural chemistry.[1][8][9][10][11] DFT can be used to predict the geometry of metal complexes, complementing experimental data and providing insights into their electronic structure.
DFT calculations are particularly useful for:
-
Predicting molecular geometries: This can guide experimental efforts and help in the interpretation of spectroscopic data.
-
Investigating reaction mechanisms: Understanding how ligands bind to metal centers and how complexes interact with other molecules.
-
Simulating spectroscopic properties: Aiding in the assignment of experimental spectra.
-
Refining structures from powder data: DFT-optimized geometries can be used as a starting point for Rietveld refinement of PXRD data.[12]
Caption: Interplay between SC-XRD, PXRD, and DFT.
Experimental Protocols
Synthesis of a Representative Metal Complex with N-Octyl Pyrazole
This protocol describes a general method for the synthesis of a transition metal(II) complex with N-octyl pyrazole. Note: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the metal salt or the resulting complex is air-sensitive.
Materials:
-
N-octyl pyrazole
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoBr₂, Zn(NO₃)₂)
-
Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or THF)
Procedure:
-
In a Schlenk flask, dissolve the N-octyl pyrazole (2 equivalents) in the chosen anhydrous solvent.
-
In a separate Schlenk flask, dissolve the metal(II) salt (1 equivalent) in the same anhydrous solvent.
-
Slowly add the metal salt solution to the N-octyl pyrazole solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation. The reaction progress can be monitored by TLC or by the precipitation of the product.
-
Upon completion of the reaction, the product can be isolated by filtration if it has precipitated. If the product is soluble, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system.
Single-Crystal Growth
High-quality single crystals are essential for SC-XRD analysis.[13]
Method 1: Slow Evaporation
-
Dissolve the purified complex in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
Method 2: Vapor Diffusion
-
Place a vial containing a concentrated solution of the complex inside a larger, sealed container.
-
Add a small amount of a "poor" solvent (a solvent in which the complex is less soluble) to the outer container.
-
Over time, the vapor of the poor solvent will diffuse into the solution of the complex, gradually reducing its solubility and promoting crystal growth.
Data Collection and Structure Refinement (SC-XRD)
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]
-
The mounted crystal is placed on the diffractometer, and the unit cell parameters are determined.
-
A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The collected data is processed, including integration of the reflection intensities and absorption corrections.
-
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
-
The final structural model is validated using software tools like PLATON/checkCIF.
Concluding Remarks for the Practicing Scientist
The structural analysis of metal complexes with N-octyl pyrazoles is a multifaceted endeavor that requires a judicious selection of analytical techniques. While single-crystal X-ray diffraction remains the unequivocal method for determining the precise three-dimensional structure, its application is contingent on the ability to grow high-quality single crystals. For materials that are challenging to crystallize, a combination of powder X-ray diffraction and density functional theory provides a powerful toolkit for structural elucidation. The insights gained from these studies are not merely academic; they are fundamental to the rational design of new metal-based drugs and catalysts, enabling researchers to fine-tune the steric and electronic properties of these complexes to achieve desired functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
